Product packaging for Hexyl crotonate(Cat. No.:CAS No. 19089-92-0)

Hexyl crotonate

Cat. No.: B1328794
CAS No.: 19089-92-0
M. Wt: 170.25 g/mol
InChI Key: MZNHUHNWGVUEAT-UHFFFAOYSA-N
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Description

Hexyl crotonate is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1328794 Hexyl crotonate CAS No. 19089-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066455
Record name 2-Butenoic acid, hexyl ester
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19089-92-0, 16930-96-4
Record name Hexyl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19089-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Butenoic acid, hexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl crotonate
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Foundational & Exploratory

Physicochemical Properties of Hexyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl crotonate, also known as hexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, green, and apple-like aroma.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details key physical and chemical data, presents standardized experimental protocols for their determination, and includes a logical workflow for property analysis.

Chemical Identity

  • IUPAC Name: hexyl but-2-enoate[1]

  • Synonyms: Hexyl (E)-crotonate, (E)-2-Butenoic acid hexyl ester, trans-Hexyl crotonate[2][3]

  • Molecular Formula: C₁₀H₁₈O₂[1][2]

  • Molecular Weight: 170.25 g/mol [1]

  • CAS Registry Number: 19089-92-0, 1617-25-0 (Both numbers are reported for the (E)-isomer)[1][2]

  • Appearance: Colorless to pale yellow clear liquid.[3]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Weight 170.25 g/mol -
Boiling Point 213 - 220°Cat 760 mmHg
Density 0.880 - 0.895g/cm³at 25 °C
Refractive Index (nD) 1.428 - 1.449-at 20 °C
Flash Point 88.89 - 89.4°CClosed Cup
Vapor Pressure 0.146mmHgat 25 °C
Water Solubility 52.1 (estimated)mg/Lat 25 °C
Solubility Insoluble in water and propylene glycol; Soluble in ethanol and most fixed oils.--

References for the data can be found in the search results.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of liquid esters such as this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating mantle or Bunsen burner

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • Fill the Thiele tube with a suitable heat transfer fluid to just above the side arm.

  • Add a few milliliters of this compound to the small test tube.

  • Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube, with the heat transfer fluid level above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube.[5]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] Record this temperature.

  • Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the accurate determination of the density of a liquid.[6]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

  • Dry the exterior and weigh the filled pycnometer (m₃).

  • The density of this compound (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρwater where ρwater is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft lens tissue

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the light source.

  • Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature (e.g., 20 °C).

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent.[7]

  • Using a dropper, apply a few drops of this compound to the surface of the lower prism.[8]

  • Close the prisms carefully.

  • Look through the eyepiece and adjust the coarse adjustment knob until the field of view is divided into a light and a dark section.

  • Sharpen the boundary line between the light and dark sections using the dispersion correction knob.

  • Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.[8]

  • Read the refractive index value from the scale.

Determination of Solubility

A general procedure to estimate the solubility of an ester in water is as follows:

Apparatus:

  • Test tubes or vials with screw caps

  • Pipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Prepare a series of test tubes or vials.

  • To each tube, add a known volume of distilled water (e.g., 10 mL).

  • Add progressively increasing, accurately weighed amounts of this compound to each tube.

  • Seal the tubes and agitate them vigorously using a vortex mixer or shaker for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • After agitation, allow the tubes to stand undisturbed to permit any undissolved ester to separate.

  • Visually inspect the tubes for the presence of a separate phase (undissolved liquid). The solubility lies between the concentration of the highest concentration clear solution and the lowest concentration solution showing phase separation.

  • For a more quantitative determination, the aqueous phase of the saturated solution can be carefully separated and analyzed by a suitable technique (e.g., gas chromatography) to determine the concentration of dissolved this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

G cluster_sample Sample Preparation cluster_properties Physicochemical Property Determination cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_data Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (Thiele Tube) Sample->BoilingPoint Density Density Measurement (Pycnometer) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Solubility Solubility Assessment (Water & Solvents) Sample->Solubility Analysis Data Compilation & Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Solubility->Analysis Report Technical Report Analysis->Report

Fig. 1: Workflow for Physicochemical Property Determination.

References

Hexyl crotonate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hexyl Crotonate

This technical guide provides a comprehensive overview of this compound, a key compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Core Compound Information

Chemical Identity:

  • Compound Name: this compound

  • Synonyms: (E)-2-Butenoic acid hexyl ester, hexyl (E)-but-2-enoate[1]

  • CAS Number: 1617-25-0[2]

  • Molecular Formula: C₁₀H₁₈O₂[1]

  • Molecular Weight: 170.25 g/mol [1]

Molecular Structure:

This compound is the ester formed from the condensation of crotonic acid and hexanol. The structure features a six-carbon hexyl group attached to the carboxyl group of crotonate. The crotonate moiety contains a double bond between the second and third carbon atoms, predominantly in the trans or (E) configuration, which is more stable.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Colorless to pale yellow liquid[2]
Boiling Point 213-215 °C (at 760 mmHg)[2]
Flash Point 88.89 °C (192.00 °F) TCC[2]
Density 0.885–0.891 g/mL (at 20°C)[1]
Refractive Index 1.438–1.440 (at 20°C)[1]
Solubility Insoluble in water; soluble in ethanol and most fixed oils.[1]
Vapor Pressure 0.146 mmHg (at 25 °C) (estimated)[2]
logP (o/w) 3.973 (estimated)[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]

Materials:

  • Crotonic acid (1.0 eq)

  • Hexanol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%) or p-Toluenesulfonic acid (PTSA)

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add crotonic acid, hexanol, and toluene.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC). A typical reaction time is 4-5 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Analytical Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The key peaks include:

  • A strong C=O stretching vibration of the ester group around 1710 cm⁻¹.

  • A C=C stretching vibration of the α,β-unsaturated system around 1640 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts (δ) are:

  • ~0.9 ppm: A triplet corresponding to the terminal methyl protons of the hexyl group.

  • ~4.1–4.3 ppm: A triplet corresponding to the protons of the -OCH₂- group adjacent to the ester oxygen, which are deshielded.[1]

  • The vinylic protons of the crotonate moiety will appear in the region of ~5.8-7.0 ppm, with distinct coupling constants characteristic of the trans configuration.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via Fischer esterification can be represented by the following logical workflow.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Crotonic_Acid Crotonic Acid Esterification Esterification Reaction Crotonic_Acid->Esterification Hexanol Hexanol Hexanol->Esterification Catalyst Acid Catalyst (H₂SO₄) Catalyst->Esterification Water_Removal Azeotropic Water Removal (Dean-Stark) Esterification->Water_Removal Neutralization Neutralization Water_Removal->Neutralization Crude Product Washing Washing Neutralization->Washing Drying Drying Washing->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

The Enigmatic Presence of Hexyl Crotonate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, a fatty acid ester with a characteristic fruity and wine-like aroma, is a volatile organic compound (VOC) that contributes to the complex scent profiles of various plants. While not as extensively studied as other esters, its presence is significant in the chemical ecology of certain plant species, potentially playing a role in fruit ripening, defense mechanisms, and pollinator attraction. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing the analytical methodologies for its detection and quantification, and exploring its biosynthetic origins.

Natural Occurrence of this compound

The presence of this compound, also referred to as hexyl 2-butenoate, has been identified in the volatile emissions of several plant species, most notably in fruits. Quantitative data, however, remains limited in the scientific literature. The following table summarizes the available quantitative data for this compound and related hexyl esters in various plant species. The inclusion of related esters provides a broader context for the occurrence of hexyl-derived volatiles.

Plant SpeciesCultivar(s)Plant PartCompoundConcentration (% of Total Volatiles)Reference
Apple (Malus domestica)Golden Delicious, Granny Smith, Red DeliciousFruitHexyl 2-butenoate0.1 - 0.5%[1]
Apple (Malus domestica)RuixueFruitHexyl isovalerate15.66% (at 180 DAFB)[2]
Strawberry (Fragaria × ananassa)CarezzaFruitHexyl acetate8.11 µg/kg[3]
Guava (Psidium guajava)Red SupremaFruitHexyl acetatePresent (odor-active)[4]
Pear (Pyrus communis)Docteur Jules GuyotFruitHexyl acetateMajor volatile component[5]

DAFB: Days After Full Bloom

Biosynthesis of this compound in Plants

This compound, as a fatty acid ester, is synthesized in plants through the convergence of two major metabolic pathways: the fatty acid synthesis pathway (for the hexyl moiety) and a pathway providing the crotonyl moiety, likely derived from amino acid or carbohydrate metabolism. The final esterification step is catalyzed by alcohol acyltransferases (AATs).

The biosynthesis of the hexyl portion originates from acetyl-CoA in the plastids.[6][7][8] Through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex, a C6 acyl chain (hexanoyl-ACP) is formed.[6][7][8] This is then hydrolyzed and reduced to hexanol.

The crotonyl moiety (from crotonoyl-CoA) is believed to be derived from the metabolism of amino acids like lysine or from the β-oxidation of fatty acids. The precise pathway for crotonoyl-CoA formation in the context of volatile ester biosynthesis is an area of ongoing research.

Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification of hexanol with crotonoyl-CoA to form this compound.[2]

Below is a diagram illustrating a plausible biosynthetic pathway for this compound.

Biosynthesis_of_Hexyl_Crotonate AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcidSynthase HexanoylACP Hexanoyl-ACP FattyAcidSynthase->HexanoylACP Reduction1 Reduction & Hydrolysis HexanoylACP->Reduction1 Hexanol Hexanol Reduction1->Hexanol AAT Alcohol Acyltransferase (AAT) Hexanol->AAT AminoAcids Amino Acid Metabolism CrotonylCoA Crotonoyl-CoA AminoAcids->CrotonylCoA CrotonylCoA->AAT HexylCrotonate This compound AAT->HexylCrotonate

A simplified diagram of the plausible biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in plant tissues are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[9][10]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from a sample matrix.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: A known weight of the plant material (e.g., fruit pulp, leaves) is placed into a headspace vial. For quantitative analysis, an internal standard is added.

  • Incubation and Extraction: The vial is sealed and placed in a heating block or water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the desorbed volatile compounds based on their boiling points and polarity, and then detects and identifies them based on their mass-to-charge ratio.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

  • Mass Range: m/z 40-450.

Identification and Quantification:

  • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.

Experimental_Workflow Start Plant Sample Collection Homogenization Sample Homogenization & Weighing Start->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial InternalStandard Addition of Internal Standard Vial->InternalStandard Incubation Incubation & Headspace Equilibration InternalStandard->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing & Peak Integration GCMS->DataProcessing Identification Compound Identification (Mass Spectra & RI) DataProcessing->Identification Quantification Quantification DataProcessing->Quantification End Results Identification->End Quantification->End

A flowchart of the experimental workflow for plant volatile analysis.

Conclusion

This compound is a naturally occurring ester that contributes to the aroma profile of certain plants, particularly fruits. While quantitative data on its widespread occurrence is still emerging, established analytical techniques like HS-SPME-GC-MS provide robust methods for its detection and quantification. Understanding its biosynthetic pathway, rooted in fatty acid metabolism, opens avenues for future research into the genetic and enzymatic regulation of its production. For researchers in drug development and related fields, the study of such volatile compounds can offer insights into plant biochemistry and potential bioactive properties. Further investigation is warranted to fully elucidate the distribution and biological significance of this compound across the plant kingdom.

References

Spectroscopic Profile of Hexyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexyl crotonate (hexyl (E)-but-2-enoate), a key fragrance and flavoring agent. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of spectroscopic workflows and fragmentation pathways to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

While a complete, high-resolution experimental spectrum is not publicly available, the following table is compiled from typical chemical shift values for similar structures and partial data. The deshielded protons are those adjacent to the ester oxygen, and the terminal methyl groups of the hexyl chain are also noted.[1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.9Doublet of quartets~15.6, ~6.9
H-3~5.8Doublet of quartets~15.6, ~1.8
O-CH₂ -(CH₂)₄-CH₃~4.1-4.3Triplet~6.7
O-CH₂-CH₂ -(CH₂)₃-CH₃~1.6Quintet~7.0
O-(CH₂)₂-(CH₂ )₂-CH₂-CH₃~1.3Multiplet-
CH₃ -CH=CH-COO-~1.8Doublet~6.9
O-(CH₂)₅-CH₃ ~0.9Triplet~7.0

¹³C NMR (Carbon-13 NMR)

CarbonChemical Shift (δ, ppm)
C =O167.1
-CH=C H-COO-144.6
-C H=CH-COO-123.5
O-C H₂-64.4
O-CH₂-C H₂-31.5
O-(CH₂)₂-C H₂-28.7
O-(CH₂)₃-C H₂-25.7
O-(CH₂)₄-C H₂-22.6
O-(CH₂)₅-C H₃14.0
Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the crotonate moiety.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1710Strong, sharp absorption
C=C (Alkene)~1640Medium absorption
C-O (Ester)~1170Strong absorption
=C-H bend~980Strong, characteristic of trans-alkene
Table 3: Mass Spectrometry (MS) Data

The following data were obtained from the NIST WebBook and represent the electron ionization (EI) mass spectrum of this compound.

m/zRelative Intensity (%)Putative Fragment
41100.0[C₃H₅]⁺
6985.0[C₄H₅O]⁺
8540.0[C₅H₉O]⁺
4335.0[C₃H₇]⁺
5530.0[C₄H₇]⁺
11315.0[M - C₄H₇]⁺
1705.0[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

  • Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw free induction decay (FID) data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the case of the data presented, electron ionization (EI) is used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion ([M]⁺), and the other peaks represent fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolve in Solvent (NMR) Sample->Dissolution ThinFilm Prepare Thin Film (IR) Sample->ThinFilm Vaporization Vaporize (MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Tube IR_Spec IR Spectrometer ThinFilm->IR_Spec Salt Plates/ATR MS_Spec Mass Spectrometer Vaporization->MS_Spec Inlet NMR_Proc Fourier Transform & Phasing NMR_Spec->NMR_Proc IR_Proc Background Subtraction IR_Spec->IR_Proc MS_Proc Signal Integration MS_Spec->MS_Proc NMR_Data Chemical Shifts, Coupling NMR_Proc->NMR_Data IR_Data Absorption Bands IR_Proc->IR_Data MS_Data m/z Ratios, Fragmentation MS_Proc->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the proposed electron ionization fragmentation pattern of this compound, leading to the major observed ions in the mass spectrum.

Fragmentation_Pattern cluster_fragments HexylCrotonate [C₁₀H₁₈O₂]⁺˙ m/z = 170 F113 [C₇H₁₃O]⁺ m/z = 113 HexylCrotonate->F113 - C₄H₇ F85 [C₅H₉O]⁺ m/z = 85 HexylCrotonate->F85 - C₆H₁₃ F69 [C₄H₅O]⁺ m/z = 69 F85->F69 - CH₄ F41 [C₃H₅]⁺ m/z = 41 F69->F41 - CO

Caption: Proposed EI fragmentation of this compound.

References

Hexyl Crotonate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexyl crotonate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for the target compound and quantitative data for structurally analogous esters to provide valuable insights for formulation development and experimental design.

Core Data Presentation: Solubility of this compound and Analogous Esters

The following table summarizes the known solubility of this compound and provides quantitative data for structurally similar esters, namely hexyl acetate and ethyl octanoate. This comparative data can be used to estimate the solubility behavior of this compound in similar solvent systems.

| Solvent | this compound (C10H18O2) | Hexyl Acetate (C8H16O2) | Ethyl Octanoate (C10H20O2) | Temperature (°C) | |---|---|---|---| | Water | Insoluble (Estimated: 52.1 mg/L)[1] | Sparingly soluble | Insoluble | 25 | | Propylene Glycol | Insoluble | Data not available | Data not available | Not specified | | Ethanol | Soluble[2] | Miscible | Soluble | Not specified | | Fixed Oils | Soluble[2] | Data not available | Data not available | Not specified | | Methanol | Soluble (by analogy) | Miscible | Soluble | Not specified | | Acetone | Soluble (by analogy) | Miscible | Soluble | Not specified | | Ethyl Acetate | Soluble (by analogy) | Miscible | Soluble | Not specified | | Hexane | Soluble (by analogy) | Miscible | Soluble | Not specified |

Note: "Soluble (by analogy)" indicates that while specific data for this compound is unavailable, its structural similarity to other esters suggests it is likely to be soluble in these common organic solvents. "Miscible" indicates that the substances are completely soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute, such as this compound, in an organic solvent. These protocols are based on established analytical techniques.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a given amount of solvent to achieve a saturated solution.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved this compound is essential to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solute settle.

    • To ensure complete separation of the undissolved liquid phase, centrifuge the sample at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

    • Transfer the aliquot to a pre-weighed evaporating dish.

    • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid evaporation of the this compound.

    • Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

UV/Vis Spectrophotometric Method for Solubility Determination

This method is suitable if the solute has a chromophore that absorbs light in the UV/Vis spectrum and the solvent is transparent in that region.

Materials and Apparatus:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Centrifuge or syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Analysis:

    • Withdraw a sample of the clear supernatant.

    • If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of this compound in the (diluted) sample.

    • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility in the saturated solution.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow start Start: Solubility Determination prep_materials Prepare Materials: - this compound - Organic Solvent - Glassware start->prep_materials create_mixture Create Supersaturated Mixture: Add excess this compound to a known volume of solvent in a sealed vial. prep_materials->create_mixture equilibrate Equilibrate at Constant Temperature: Agitate in a thermostatic shaker (e.g., 24-48 hours). create_mixture->equilibrate separate Separate Undissolved Solute: Allow to settle, then centrifuge or filter to obtain a clear saturated solution. equilibrate->separate method_choice Choose Analytical Method separate->method_choice gravimetric Gravimetric Method method_choice->gravimetric Direct Mass Measurement spectroscopic Spectroscopic Method (e.g., UV/Vis) method_choice->spectroscopic Solute has a Chromophore grav_steps 1. Take known volume of supernatant. 2. Evaporate solvent. 3. Weigh the residue. gravimetric->grav_steps spec_steps 1. Prepare calibration curve. 2. Measure absorbance of supernatant (dilute if necessary). spectroscopic->spec_steps calculate_sol Calculate Solubility (e.g., in g/100mL) grav_steps->calculate_sol spec_steps->calculate_sol end End: Report Solubility Data calculate_sol->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of this compound's solubility and offers detailed protocols for its experimental determination. For precise formulation work, it is recommended that researchers conduct their own solubility studies using the methodologies outlined above.

References

An In-depth Technical Guide on the Synthesis and Characterization of Hexyl (E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hexyl (E)-but-2-enoate, an organic ester with applications in the flavor and fragrance industry. This document details the chemical properties, synthesis via Fischer esterification, and thorough characterization using various spectroscopic techniques.

Compound Identification and Properties

Hexyl (E)-but-2-enoate, also known as hexyl crotonate, is the ester formed from crotonic acid and hexanol.[1] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][2]
CAS Number 19089-92-0[1][2]
Appearance Colorless to pale yellow, clear liquid
Boiling Point 213.00 to 215.00 °C @ 760.00 mm Hg[3]
Flash Point 88.89 °C (192.00 °F) TCC[3]
Specific Gravity 0.880 to 0.895 @ 25.00 °C
Refractive Index 1.428 to 1.449 @ 20.00 °C
Solubility Soluble in alcohol; sparingly soluble in water.[3]

Synthesis of Hexyl (E)-but-2-enoate

The primary method for the synthesis of hexyl (E)-but-2-enoate is the Fischer esterification of (E)-but-2-enoic acid (crotonic acid) with hexan-1-ol, utilizing an acid catalyst.

Fischer Esterification Pathway

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Crotonic_Acid Crotonic Acid ((E)-but-2-enoic acid) Hexyl_Crotonate Hexyl (E)-but-2-enoate Crotonic_Acid->Hexyl_Crotonate + Hexan-1-ol Catalyst Acid Catalyst (e.g., H₂SO₄) Hexanol Hexan-1-ol Hexanol->Hexyl_Crotonate Water Water Catalyst->Hexyl_Crotonate Δ

Caption: Fischer Esterification of Crotonic Acid and Hexanol.

Experimental Protocol

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.

Materials:

  • (E)-but-2-enoic acid (crotonic acid)

  • Hexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-but-2-enoic acid and a molar excess of hexan-1-ol (e.g., 1.5 to 2 equivalents).

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure hexyl (E)-but-2-enoate.

Characterization of Hexyl (E)-but-2-enoate

A thorough characterization of the synthesized ester is crucial to confirm its identity and purity. The following are the expected results from various analytical techniques.

Spectroscopic Data
Technique Expected Data
¹H NMR Signals corresponding to the vinyl protons of the crotonate moiety and the protons of the hexyl chain. The coupling constants of the vinyl protons will confirm the (E)-configuration.
¹³C NMR Resonances for the carbonyl carbon, the two vinylic carbons, and the six carbons of the hexyl group.
IR Spectroscopy A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), a band for the C=C stretch (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and vinyl groups.
Mass Spectrometry (EI) The mass spectrum should show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns of an ester.
Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized hexyl (E)-but-2-enoate.

Characterization_Workflow Start Synthesized Hexyl (E)-but-2-enoate Purification Purification (Fractional Distillation) Start->Purification Purity_Analysis Purity Analysis (GC-MS) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized Hexyl (E)-but-2-enoate H_NMR->Final_Product C_NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: Workflow for the Characterization of Hexyl (E)-but-2-enoate.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

An In-depth Technical Guide on the Thermochemical Data for Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate (C₁₀H₁₈O₂) is an organic ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industry. Beyond its sensory properties, understanding its thermochemical characteristics is essential for process design, safety assessments, and exploring its potential in various chemical syntheses, including polymer chemistry where it can act as a latent crosslinker. This guide provides a summary of available estimated thermochemical data for this compound, detailed experimental protocols for the determination of such data, and a visualization of its synthesis pathway.

Data Presentation: Estimated Thermochemical Properties

PropertyEstimated ValueUnitMethod
Thermochemical Properties
Standard Enthalpy of Formation (Gas, 298.15 K)-407.74kJ/molJoback
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)-120.51kJ/molJoback
Enthalpy of Vaporization (at Normal Boiling Point)49.27kJ/molJoback
Enthalpy of Fusion25.92kJ/molJoback
Physical Properties
Molecular Weight170.25 g/mol -
Normal Boiling Point531.41 (258.26 °C)KJoback
Critical Temperature712.45KJoback
Critical Pressure2121.68kPaJoback
Critical Volume645.0cm³/molJoback

Note: The values presented are estimations and should be used with an understanding of the inherent limitations of the prediction method. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric measurements. Below are detailed, generalized protocols for determining the key thermochemical properties of a liquid ester like this compound.

1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Isoperibol Bomb Calorimeter

  • Oxygen Cylinder with pressure regulator

  • Crucible (platinum or stainless steel)

  • Ignition wire (e.g., nichrome or platinum)

  • Pellet press (for solid samples, not required for liquid this compound)

  • High-precision balance (readable to ±0.1 mg)

  • Thermometer with high resolution (e.g., Beckmann thermometer or digital equivalent)

  • Deionized water

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Place the standard in the crucible.

    • Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.[5][6]

    • Carefully place the bomb head into the bomb cylinder and seal it.

    • Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of approximately 30 atm.[6][7]

    • Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of deionized water.[5][7]

    • Submerge the bucket in the calorimeter's insulating jacket, attach the ignition leads, and start the stirrer.

    • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

    • Continue recording the temperature for a period to determine the rate of heat loss to the surroundings.

    • After the experiment, depressurize the bomb, clean it, and weigh the remaining piece of ignition wire.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.

  • Combustion of this compound:

    • Accurately weigh a sample of liquid this compound (approximately 0.8-1.0 g) in the crucible.

    • Follow the same procedure as for the calibration (steps 1.3 to 1.11).

    • Calculate the heat released during the combustion of this compound, making corrections for the heat of combustion of the ignition wire.

    • From the heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH) and subsequently the standard enthalpy of formation (ΔfH°).

2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of this compound as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • A reference material with a well-known heat capacity (e.g., sapphire)

  • High-precision balance

Procedure:

  • Baseline Calibration:

    • Place an empty, hermetically sealed sample pan in the sample position and another empty pan in the reference position.

    • Heat the DSC cell at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range (e.g., -50 °C to 200 °C for this compound).[8][9] This provides the baseline heat flow difference between the two empty pans.

  • Sapphire Calibration:

    • Place a precisely weighed sapphire standard in the sample pan.

    • Run the same temperature program as the baseline measurement. The resulting curve represents the heat flow required to heat the sapphire.

  • Sample Measurement:

    • Accurately weigh a sample of this compound into a hermetically sealed pan.

    • Run the same temperature program as the baseline and sapphire measurements.

    • The specific heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at that temperature, after subtracting the baseline.[8] The calculation is typically performed by the instrument's software.

Mandatory Visualization

The most common method for synthesizing this compound is through the Fischer esterification of crotonic acid with hexanol, typically in the presence of an acid catalyst.[10]

G Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Crotonic_Acid Crotonic Acid (CH3CH=CHCOOH) Reaction Esterification Reaction (Heat/Reflux) Crotonic_Acid->Reaction Hexanol Hexanol (C6H13OH) Hexanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Hexyl_Crotonate This compound (C10H18O2) Reaction->Hexyl_Crotonate Water Water (H2O) Reaction->Water

Caption: Fischer esterification of crotonic acid and hexanol to produce this compound.

References

Potential Biological Activities of Hexyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Hexyl crotonate, the ester of hexanol and crotonic acid, is a compound primarily recognized for its organoleptic properties, lending it to applications in the flavor and fragrance industries. While direct, extensive research on its specific biological activities is notably limited, an analysis of structurally related compounds and derivatives of crotonic acid suggests potential, yet unverified, areas of biological effect. This technical guide synthesizes the available physicochemical data for this compound and explores the documented biological activities of related molecules, particularly extracts from the Croton plant genus, which are known for their anti-inflammatory and antioxidant properties. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals by identifying the current knowledge gaps and outlining established experimental protocols relevant for future investigation into this compound's bioactivity.

Introduction to this compound

This compound (IUPAC name: hexyl (E)-but-2-enoate) is an organic ester characterized by a six-carbon hexyl chain attached to a crotonate group.[1] Its primary industrial application is as a flavoring and fragrance agent, valued for its sweet, fruity, and green aroma profile.[1] Despite its use in consumer products, the peer-reviewed literature lacks significant studies dedicated to its pharmacological effects. This guide serves to bridge this gap by presenting what is known and inferring potential activities from related compounds, thereby providing a rationale for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, particularly for solubility and delivery in biological assays.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless, oily liquid[1]
Odor Fruity, green, sweet, apple-like[1][2]
Boiling Point 213-215 °C @ 760 mmHg[3]
Flash Point 88.89 °C (192 °F)[2][3]
Solubility Insoluble in water; Soluble in ethanol and most fixed oils[1]
CAS Number 19089-92-0[1]
Synthesis

This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with hexanol.[1] The equilibrium of the reaction is driven towards the product (ester) by removing water as it is formed or by using an excess of one of the reactants.[4]

Fischer_Esterification cluster_reactants Inputs CrotonicAcid Crotonic Acid Protonation Protonation of Carbonyl Oxygen Hexanol Hexanol H_plus Acid Catalyst (e.g., H₂SO₄) H_plus->Protonation + Nucleophilic_Attack Nucleophilic Attack by Hexanol Protonation->Nucleophilic_Attack More electrophilic carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination HexylCrotonate This compound Elimination->HexylCrotonate Forms Ester Water Water Elimination->Water Byproduct

Caption: Fischer esterification workflow for this compound synthesis.

Potential Biological Activities (Inferred from Related Compounds)

While data on this compound is scarce, the Croton genus is a rich source of compounds with documented pharmacological activities. These studies provide a logical starting point for investigating this compound.

Anti-Inflammatory Activity

Context from Croton Species: Extracts from various Croton species have demonstrated significant anti-inflammatory effects in preclinical models. For instance, a hydroalcoholic extract of Croton ciliatoglandulifer showed potent dose-dependent inhibition of inflammation in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. Similarly, an aqueous extract of Croton cuneatus also exhibited significant anti-inflammatory effects. These activities are often attributed to the presence of terpenoids and other phytochemicals that can modulate inflammatory pathways.

Relevance to this compound: The α,β-unsaturated carbonyl moiety in the crotonate structure is a Michael acceptor, a feature known to interact with biological nucleophiles, such as cysteine residues in proteins like Keap1 or NF-κB, which are key regulators of inflammatory and antioxidant responses. This structural alert suggests that this compound could potentially modulate these pathways, though this remains to be experimentally verified.

Research_Gap Croton_Genus Croton Plant Genus (Extracts) Bioactivity_Proven Documented Bioactivity - Anti-inflammatory - Antioxidant Croton_Genus->Bioactivity_Proven Crotonic_Acid Crotonic Acid (Core Structure) Croton_Genus->Crotonic_Acid Contains derivatives of Hexyl_Crotonate This compound (Specific Ester) Crotonic_Acid->Hexyl_Crotonate Is a precursor to Bioactivity_Unknown Biological Activity Largely Unknown Hexyl_Crotonate->Bioactivity_Unknown Requires Investigation

Caption: Logical diagram showing the research gap for this compound.

Antioxidant Activity

Context from Croton Species: Studies on Croton species frequently report antioxidant activity, often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. This activity is typically linked to phenolic and flavonoid content within the plant extracts.

Relevance to this compound: As mentioned, the α,β-unsaturated ester structure in this compound could potentially interact with redox-sensitive pathways. The activation of the Nrf2-ARE pathway, for example, is a common mechanism for compounds containing Michael acceptors to upregulate endogenous antioxidant enzymes. This provides a testable hypothesis for this compound's potential antioxidant or, more accurately, cytoprotective effects.

Recommended Experimental Protocols

The following are detailed, generalized protocols for assays commonly used to determine the anti-inflammatory and antioxidant activities discussed above. These can be adapted for the specific investigation of this compound.

In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema

This model is a standard for assessing topical anti-inflammatory agents.[5]

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent phorbol ester that activates Protein Kinase C (PKC), triggering a downstream cascade involving the release of pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) and neutrophil infiltration, resulting in acute, localized edema.[5] The efficacy of a test compound is measured by its ability to reduce this swelling.

Methodology:

  • Animals: Male CD-1 or Swiss mice (20-25g) are used.

  • Groups: Animals are divided into at least three groups:

    • Vehicle Control (e.g., Acetone or Ethanol).

    • Positive Control (e.g., Indomethacin, 0.5 mg/ear).

    • Test Group (this compound at various doses, dissolved in the vehicle).

  • Procedure:

    • A solution of TPA (e.g., 2.5 µg) in a solvent like ethanol (10 µL) is applied to the inner and outer surfaces of the right ear of each mouse.[6] The left ear serves as a non-inflamed control.

    • The test compound (this compound) or control is applied topically to the right ear shortly before or after TPA application.[6]

    • After a set period (typically 4-6 hours), mice are euthanized by cervical dislocation.[6]

    • A standard-sized circular punch (e.g., 7 mm diameter) is taken from both the treated (right) and untreated (left) ears.[6]

    • The weight of each ear punch is recorded immediately.

  • Data Analysis:

    • Edema is quantified as the difference in weight between the right and left ear punches.

    • The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [1 - (Edema_Test / Edema_Control)] * 100

TPA_Assay_Workflow cluster_app Treatment Application Start Start: Animal Acclimatization Grouping Group Assignment (Vehicle, Positive Control, Test) Start->Grouping Application Topical Application to Right Ear Grouping->Application TPA TPA (Inducer) Compound Test Compound or Controls Incubation Incubation Period (4-6 hours) Application->Incubation Euthanasia Euthanasia & Sample Collection Incubation->Euthanasia Punch 7mm Biopsy Punch (Both Ears) Euthanasia->Punch Weighing Weigh Ear Punches Punch->Weighing Analysis Calculate Edema & % Inhibition Weighing->Analysis End End: Results Analysis->End

References

Hexyl Crotonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for hexyl crotonate. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. This document synthesizes available data on the physicochemical properties, toxicological profile, and recommended handling procedures for this compound. Detailed methodologies for key toxicological assessments are presented, along with a discussion of the potential mechanisms of action. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound, also known as hexyl (E)-2-butenoate, is an organic ester with a characteristic fruity, sweet, and green odor.[1] It is primarily used as a flavoring agent in food products and as a fragrance ingredient.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name hexyl but-2-enoate[1]
Synonyms Hexyl trans-2-butenoate, Hexyl (E)-2-butenoate[1]
CAS Number 19089-92-0[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless, oily liquid[1]
Odor Fruity, sweet, pear, pineapple, walnut
Boiling Point 213-215 °C @ 760 mmHg[2]
Flash Point 89 °C (192.2 °F)
Density 0.886–0.911 g/ml at 20°C
Solubility Insoluble in water; soluble in ethanol and most fixed oils.[1]

Toxicological Profile

This compound is considered to have low acute toxicity. However, as an α,β-unsaturated ester, it possesses the potential for reactivity and can be a skin and eye irritant.[1] The available toxicological data are summarized in the following table.

EndpointSpeciesRouteResultsReference
Acute Inhalation Toxicity RatInhalationLC50 > 3.8 mg/L (4-hour exposure)
Skin Irritation/Sensitization HumanDermalNo irritation or sensitization observed at 10% solution.[3]
Genotoxicity --Not expected to be genotoxic based on read-across data.[4]
Acute Toxicity
Irritation and Sensitization

This compound is suspected to be a skin and eye irritant.[1] However, a human study on a 10% solution of this compound did not show any signs of irritation or sensitization.[3] It is important to note that the concentration and vehicle can significantly impact the irritant and sensitizing potential of a substance.

Genotoxicity

Based on data from read-across analogs, this compound is not expected to be genotoxic.[4]

Mechanism of Action and Signaling Pathways

This compound is an α,β-unsaturated ester. This class of compounds is known to exert biological effects through the Michael addition reaction, where the electrophilic β-carbon of the ester can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[5]

One of the key signaling pathways that can be modulated by α,β-unsaturated compounds is the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[7]

Fig. 1: Proposed Nrf2 signaling pathway activation by this compound.

Safety and Handling Precautions

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate engineering controls and personal protective equipment should be used when handling this compound.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or vapors.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. If aerosols or vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures

This compound is a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage and Handling
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of safety data. Below are representative methodologies based on OECD guidelines for the types of studies relevant to this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm™).

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.

  • Test Substance Application: The test substance (e.g., this compound) is applied topically to the surface of the epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.

  • Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[9]

  • Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%).[9]

Skin_Irritation_Workflow start Start: RhE Tissue Culture preincubation Pre-incubation of RhE Tissues start->preincubation application Topical Application of This compound, Positive & Negative Controls preincubation->application exposure Exposure Period (e.g., 60 min) application->exposure rinsing Rinsing to Remove Test Substance exposure->rinsing postincubation Post-exposure Incubation (e.g., 42 hours) rinsing->postincubation mtt_assay MTT Assay for Viability Assessment postincubation->mtt_assay measurement Spectrophotometric Measurement of Formazan mtt_assay->measurement calculation Calculate % Viability vs. Negative Control measurement->calculation classification Classification: Irritant if Viability < 50% calculation->classification end End classification->end

Fig. 2: Experimental workflow for in vitro skin irritation testing.
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.[10][11]

  • Induction Phase: A patch containing the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of the subjects for a defined period (e.g., 24 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site. The site is scored for any irritation before each new application.[10]

  • Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of any potential sensitization.[10]

  • Challenge Phase: A challenge patch with the test substance is applied to a naive skin site (a site not previously exposed).[10]

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.

  • Data Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization.[10]

Acute Inhalation Toxicity (OECD 436)

This method is used to determine the acute toxicity of a substance when inhaled.

  • Animal Model: Typically, young adult rats of a single strain are used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours).

  • Concentration Levels: A series of concentrations are tested to determine the concentration that is lethal to 50% of the animals (LC50).

  • Observation Period: After exposure, the animals are observed for a period of up to 14 days for signs of toxicity and mortality. Body weight is monitored regularly.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Occupational Exposure Limits

There are currently no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV, NIOSH REL) established for this compound. In the absence of specific limits, it is prudent to handle this compound in a manner that minimizes all routes of exposure.

Conclusion

This compound is a combustible liquid with a low potential for acute toxicity via inhalation. It is a suspected skin and eye irritant, although a human study at a 10% concentration did not show irritation or sensitization. As an α,β-unsaturated ester, its biological activity is likely mediated through the Michael addition reaction, potentially affecting cellular signaling pathways such as the Keap1-Nrf2 system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential to ensure safe handling. Further studies to determine the acute oral and dermal toxicity, as well as to confirm the specific mechanisms of action, would provide a more complete safety profile for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexyl Crotonate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate is an organic ester recognized for its characteristic sweet, fruity, and green apple-like aroma, finding applications in the flavor and fragrance industries.[1] Its synthesis is commonly achieved through the Fischer esterification of crotonic acid with hexanol in the presence of an acid catalyst. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes. The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants Crotonic Acid, 1-Hexanol[1]
Catalyst Sulfuric Acid (H₂SO₄)[1][5]
Catalyst Loading 1–5 mol%[1]
Reaction Temperature Reflux (approx. 100 °C)[1]
Typical Reaction Time 1-12 hours[6]
Typical Yield 75–85%[1]
Yield with Water Removal >90%[1]
Boiling Point of this compound 221-223 °C at 760 mmHg
¹H NMR (CDCl₃, ppm) δ 7.01–6.92 (m, 1H), 5.87–5.83 (m, 1H), 4.11 (t, 2H), 1.88 (dd, 3H), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 167.1 (C=O), 144.6 (C=C), 122.9 (C=C), 64.4 (O-CH₂), 31.5, 28.7, 25.7, 22.6, 18.0, 14.0
IR (cm⁻¹) ~1720 (C=O stretch), ~1655 (C=C stretch)

Experimental Protocol

This protocol details the synthesis of this compound from crotonic acid and 1-hexanol using sulfuric acid as a catalyst.

Materials:

  • Crotonic acid

  • 1-Hexanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine crotonic acid and an excess of 1-hexanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the crotonic acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1][6] The reaction temperature should be maintained around 100 °C.[1] Allow the reaction to reflux for several hours (e.g., 4-12 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic layer.

  • Washing:

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any unreacted crotonic acid and the sulfuric acid catalyst.[7] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Crotonic Acid + 1-Hexanol reflux Reflux (e.g., 4-12h) reactants->reflux Add Catalyst catalyst H₂SO₄ (cat.) extraction Dilute with Ether reflux->extraction washing Wash with NaHCO₃, Water, and Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Removal drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway CA Carboxylic Acid (Crotonic Acid) Protonated_CA Protonated Carboxylic Acid CA->Protonated_CA + H⁺ Alc Alcohol (1-Hexanol) Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ (Acid Catalyst) Protonated_CA->Tetrahedral_Int + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester (this compound) Protonated_Ester->Ester - H⁺ Water Water

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols for the Preparation of Hexyl Crotonate via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of hexyl crotonate, a valuable flavor and fragrance compound, through enzymatic and chemically catalyzed transesterification methods. The protocols are designed to be clear, concise, and reproducible for research and development applications.

Introduction

This compound is an ester known for its fruity and wine-like aroma, making it a significant component in the flavor and fragrance industry. While direct esterification of crotonic acid with hexanol is a common synthetic route, transesterification offers a milder and often more selective alternative. This document outlines two primary transesterification approaches: a green, enzymatic method using immobilized lipase and a robust, acid-catalyzed method employing a solid-phase resin catalyst.

Methods Overview

Two distinct and effective methods for the synthesis of this compound via transesterification are presented:

  • Enzymatic Transesterification using Immobilized Lipase (Novozym® 435): This method utilizes the highly selective and efficient biocatalyst Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin) to catalyze the transesterification of a lower alkyl crotonate (e.g., ethyl crotonate) with hexanol. This approach is characterized by its mild reaction conditions and high product purity.

  • Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15: This protocol employs Amberlyst-15, a strongly acidic ion-exchange resin, as a recyclable heterogeneous catalyst for the transesterification of methyl crotonate with hexanol. This method is advantageous due to the ease of catalyst separation and potential for continuous flow processes.

Method 1: Enzymatic Transesterification using Novozym® 435

This protocol details the synthesis of this compound from ethyl crotonate and hexanol catalyzed by the immobilized lipase, Novozym® 435. The enzymatic approach offers high selectivity and operates under mild conditions, minimizing byproduct formation.

Experimental Protocol

Materials:

  • Ethyl crotonate (≥98%)

  • 1-Hexanol (≥99%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Heptane (anhydrous, ≥99%)

  • Molecular sieves (3 Å, activated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl crotonate (e.g., 10 mmol, 1.14 g) and 1-hexanol (e.g., 30 mmol, 3.07 g, 3 molar equivalents).

  • Solvent and Drying Agent: Add anhydrous heptane (20 mL) as the reaction solvent. To remove any traces of water, add 1 g of activated 3 Å molecular sieves.

  • Catalyst Addition: Add Novozym® 435 (e.g., 10% w/w of total reactants, ~0.42 g).

  • Reaction Conditions: The flask is sealed and the mixture is stirred at a constant temperature of 50°C for 24-48 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Catalyst Removal: After the reaction, the enzyme is removed by simple filtration and can be washed with fresh solvent to be reused for subsequent reactions.

  • Solvent Removal: The solvent and excess hexanol are removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Quantitative Data Summary
ParameterValueReference
Substrates Ethyl crotonate, 1-HexanolGeneral enzymatic transesterification principles
Catalyst Novozym® 435[1]
Molar Ratio (Hexanol:Ester) 3:1Optimized for driving equilibrium
Catalyst Loading 10% (w/w of reactants)Typical for immobilized enzymes
Temperature 50°C[1]
Reaction Time 24 - 48 hoursDependent on desired conversion
Solvent Heptane[2]
Typical Yield 70-85%[1]

dot

Enzymatic_Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Ethyl Crotonate + 1-Hexanol ReactionVessel Reaction at 50°C (24-48h) Reactants->ReactionVessel Solvent Heptane Solvent->ReactionVessel Drying Molecular Sieves Drying->ReactionVessel Catalyst Novozym® 435 Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Filtration->Catalyst Recovered Catalyst Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Method 2: Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15

This protocol describes a robust method for synthesizing this compound from methyl crotonate and hexanol using the solid acid catalyst, Amberlyst-15. This method is well-suited for larger scale synthesis and continuous processes.

Experimental Protocol

Materials:

  • Methyl crotonate (≥98%)

  • 1-Hexanol (≥99%)

  • Amberlyst-15 (ion-exchange resin)

  • Toluene (anhydrous, ≥99%)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Wash the Amberlyst-15 resin with methanol and dry under vacuum at 60°C for 4 hours before use.

  • Reaction Setup: In a round-bottom flask, combine methyl crotonate (e.g., 10 mmol, 1.00 g), 1-hexanol (e.g., 20 mmol, 2.04 g, 2 molar equivalents), and activated Amberlyst-15 (e.g., 15% w/w of limiting reactant, 0.15 g).

  • Solvent and Azeotropic Removal: Add toluene (30 mL) as the solvent. Fit the flask with a Dean-Stark apparatus to remove the methanol byproduct azeotropically.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress is monitored by observing the amount of methanol collected in the Dean-Stark trap and can be confirmed by GC analysis.

  • Catalyst Removal: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and reused.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Further purification can be achieved by vacuum distillation to yield high-purity this compound.

Quantitative Data Summary
ParameterValueReference
Substrates Methyl crotonate, 1-HexanolGeneral acid-catalyzed transesterification
Catalyst Amberlyst-15[3]
Molar Ratio (Hexanol:Ester) 2:1[3]
Catalyst Loading 15% (w/w of limiting reactant)Typical for resin catalysts
Temperature Reflux (Toluene, ~110-120°C)[3]
Reaction Time 4 - 6 hours[3]
Solvent Toluene[3]
Typical Yield >90%[3]

dot

Acid_Catalyzed_Transesterification_Reaction mc Methyl Crotonate (C5H8O2) hc This compound (C10H18O2) mc->hc Transesterification meoh Methanol (CH4O) hex 1-Hexanol (C6H14O) hex->hc cat Amberlyst-15 (H+ Resin) cat->hc Catalyst

Caption: Acid-catalyzed transesterification of methyl crotonate.

References

Application Notes and Protocols for Hexyl Crotonate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate (CAS No: 19089-92-0) is a fragrance ingredient valued for its sweet, fruity, and green aroma, often with apple-like nuances.[1] As a monounsaturated ester, its chemical structure, consisting of a hexyl group and a crotonate moiety, contributes to its characteristic scent profile.[1] These application notes provide a comprehensive guide for the use of this compound in various formulations, covering its physicochemical properties, safety considerations, and detailed protocols for stability and sensory analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulators to understand its behavior in different systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name hexyl (2E)-but-2-enoate[1]
Synonyms Hexyl (E)-2-butenoate, Hexyl trans-2-butenoate[1]
CAS Number 19089-92-0[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)
Odor Profile Sweet, fruity, green, apple-like[1]
Solubility Soluble in ethanol and most fixed oils; insoluble in water and propylene glycol.[1]
Boiling Point 213.00 to 215.00 °C @ 760.00 mm Hg
Flash Point 192.00 °F (88.89 °C) (Tag Closed Cup)[2][3]
logP (o/w) 3.973 (estimated)

Application in Formulations

This compound is a versatile ingredient that can be incorporated into a wide range of product types to impart a fresh and fruity character.

Recommended Usage Levels

The concentration of this compound will vary depending on the product matrix, desired scent intensity, and the overall fragrance composition. The following are general starting recommendations:

  • Fine Fragrance (Eau de Toilette, Eau de Parfum): 0.1% to 2.0%

  • Personal Care Products (Lotions, Creams, Shampoos): 0.05% to 0.5%

  • Household Products (Cleaners, Air Fresheners): 0.02% to 0.2%

Formulation Workflow

The following diagram illustrates a general workflow for incorporating this compound into a cosmetic emulsion, such as a lotion or cream.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling & Final Additions cluster_qc Quality Control Oil_Phase Prepare Oil Phase: - Weigh lipophilic ingredients - Add this compound Heat_Phases Heat both phases to 75-80°C Oil_Phase->Heat_Phases Water_Phase Prepare Water Phase: - Weigh hydrophilic ingredients Water_Phase->Heat_Phases Combine_Phases Add Water Phase to Oil Phase under homogenization Heat_Phases->Combine_Phases Homogenize Homogenize for 5-10 minutes Combine_Phases->Homogenize Cool Cool down under gentle stirring Homogenize->Cool Additives Add temperature-sensitive ingredients (e.g., preservatives, actives) below 40°C Cool->Additives Adjust_pH Adjust pH if necessary Additives->Adjust_pH QC_Tests Perform QC tests: - Appearance - pH - Viscosity - Stability Adjust_pH->QC_Tests

Caption: General workflow for incorporating this compound into a cosmetic emulsion.

Safety and Toxicology

Skin Sensitization and the Nrf2 Signaling Pathway

Some fragrance ingredients, particularly those with reactive chemical structures like α,β-unsaturated esters, have the potential to be skin sensitizers. The mechanism of skin sensitization often involves the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway in keratinocytes.

Electrophilic compounds can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, inducing the expression of cytoprotective genes. This cellular stress response is a key event in the adverse outcome pathway for skin sensitization.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub Basal state Keap1_mod Keap1 Modification Electrophile Electrophilic Substance (e.g., this compound) Electrophile->Keap1_mod Nrf2_free Nrf2 (dissociated) Keap1_mod->Nrf2_free Nrf2 release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expr Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expr Induction

Caption: The Keap1-Nrf2-ARE signaling pathway in skin sensitization.

Experimental Protocol: KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method to assess the skin sensitization potential of chemicals by measuring the activation of the Nrf2 pathway.

Objective: To determine if this compound induces the Keap1-Nrf2-ARE pathway in cultured human keratinocytes.

Materials:

  • KeratinoSens™ cell line (stably transfected HaCaT cells)

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed KeratinoSens™ cells in 96-well plates at a predetermined density and incubate for 24 hours.

  • Preparation of Test Concentrations: Prepare a series of dilutions of this compound from the stock solution in the cell culture medium.

  • Exposure: Expose the cells to the different concentrations of this compound for 48 hours. Include positive and negative controls.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assay: Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxic effects.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold) at a concentration that does not cause significant cytotoxicity.

Stability and Compatibility Testing

Ensuring the stability of this compound in the final formulation is critical for product quality and longevity.

Experimental Protocol: Accelerated Stability Testing

Objective: To evaluate the stability of this compound in a finished product under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare samples of the final formulation containing this compound in the intended final packaging.

  • Storage Conditions: Store the samples at various elevated temperatures (e.g., 40°C, 50°C) and at room temperature (as a control). Include cycling conditions (e.g., freeze-thaw cycles) to simulate transport.

  • Evaluation Intervals: At specified time points (e.g., 1, 2, and 3 months), remove samples for analysis.

  • Analytical Methods:

    • Sensory Evaluation: Assess any changes in the odor profile.

    • Physicochemical Analysis: Measure parameters such as pH, viscosity, and color.

    • Chromatographic Analysis (GC-MS): Quantify the concentration of this compound to determine its degradation over time.

Data Presentation: The results of the stability testing can be presented in a tabular format.

Table 2: Hypothetical Stability Data for this compound in a Lotion

Time (Months)Storage ConditionpHViscosity (cP)Odor ProfileThis compound Conc. (% of initial)
0-6.55000Conforms100%
140°C6.44950Conforms98%
240°C6.34900Conforms96%
340°C6.24850Slight change93%
3Room Temp.6.55000Conforms99%

Sensory Analysis

Sensory analysis is crucial for understanding the performance of this compound in a formulation and its appeal to consumers.

Experimental Protocol: Olfactory Evaluation of this compound in a Lotion

Objective: To assess the odor profile and intensity of this compound at different concentrations in a lotion base.

Methodology:

  • Sample Preparation: Prepare lotion samples with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%) and a control sample without the fragrance.

  • Panelist Selection: Recruit a panel of trained sensory assessors or consumers.

  • Evaluation Procedure:

    • Provide panelists with coded samples.

    • Instruct them to apply a standardized amount of lotion to their skin or a smelling strip.

    • Ask them to evaluate the odor at different time points (e.g., immediately after application, after 15 minutes, after 1 hour).

    • Use a structured questionnaire with scales for odor intensity and descriptors for the odor profile.

  • Data Analysis: Analyze the data statistically to determine significant differences in odor perception between the samples.

Data Presentation: The sensory data can be summarized in a table.

Table 3: Hypothetical Sensory Panel Data for this compound in a Lotion

ConcentrationOdor Intensity (at 15 min, scale 1-10)Top Odor Descriptors
0.1%3.5Fruity, Green
0.25%5.2Sweet, Apple, Fruity
0.5%7.1Intense Sweet, Fruity, Green

Conclusion

This compound is a valuable fragrance ingredient with a pleasant fruity-green odor profile. When formulating with this ingredient, it is essential to consider its physicochemical properties, recommended usage levels, and potential for skin sensitization. The protocols outlined in these application notes provide a framework for conducting thorough stability and sensory evaluations to ensure the development of high-quality, stable, and consumer-appealing products. Further research is warranted to generate specific quantitative data on the long-term stability and compatibility of this compound in a wider range of cosmetic bases.

References

Application of Hexyl Crotonate in Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, an organic ester, is a significant contributor to the characteristic aroma of various fruits, notably passion fruit. Its sweet, fruity, and green odor profile makes it a valuable compound in the flavor and fragrance industry.[1] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound, intended for use in research and development settings.

Physicochemical Properties and Sensory Profile

This compound is recognized for its distinct organoleptic properties, which are crucial for its application in flavor formulations.

Table 1: Physicochemical and Sensory Properties of (E)-Hexyl Crotonate

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 213.00 to 215.00 °C @ 760.00 mm Hg[2]
Flash Point 192.00 °F TCC (88.89 °C)[2]
Solubility in Water 52.1 mg/L @ 25 °C (est.)[2]
Odor Profile Sweet, fruity, green, apple-like[1]
Natural Occurrence Found in Passiflora species, including passion fruit.

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of crotonic acid with hexanol, typically using an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of this compound

Objective: To synthesize this compound from crotonic acid and hexanol.

Materials:

  • Crotonic acid

  • Hexanol

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine crotonic acid (1 mole equivalent), hexanol (1.2 mole equivalents), and a catalytic amount of sulfuric acid or PTSA.

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G cluster_synthesis Synthesis Workflow reactants Crotonic Acid + Hexanol + Acid Catalyst + Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux water_removal Azeotropic Removal of Water reflux->water_removal workup Cool and Quench water_removal->workup extraction Separatory Funnel: Wash with H₂O, NaHCO₃, Brine workup->extraction drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying filtration Filter drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product

Synthesis Workflow for this compound

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.

Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix

Objective: To identify and quantify this compound in a food sample (e.g., passion fruit juice).

Materials:

  • Food sample

  • Dichloromethane (GC grade)

  • Internal standard (e.g., ethyl heptanoate)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (e.g., Carboxen/PDMS) for headspace analysis, or liquid-liquid extraction apparatus.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure (Headspace SPME):

  • Homogenize the food sample.

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add a known amount of internal standard and saturate the sample with sodium chloride to increase the volatility of the analytes.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40-60°C) with agitation.

  • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

  • Run the GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 230°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and literature data.

  • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

G cluster_analysis GC-MS Analysis Workflow sample_prep Sample Preparation: Homogenization, Addition of Internal Standard & NaCl extraction Headspace SPME (Solid-Phase Microextraction) sample_prep->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_analysis Data Analysis: Identification & Quantification detection->data_analysis result Concentration of This compound data_analysis->result

GC-MS Analysis Workflow

Sensory Evaluation

Sensory evaluation is critical for understanding the contribution of this compound to the overall flavor profile of a product. Methods such as odor threshold determination and descriptive analysis are commonly employed.

Experimental Protocol: Odor Detection Threshold Determination

Methodology (ASTM E679 - Ascending Forced-Choice Triangle Test):

  • Prepare a series of dilutions of this compound in an appropriate solvent (e.g., water with a co-solvent like ethanol, or deodorized oil). The concentration range should span the expected threshold.

  • Present panelists with three samples (two blanks and one containing the odorant, or two containing the odorant and one blank) in a randomized order.

  • Ask panelists to identify the "odd" sample.[3]

  • The threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odd sample.[4]

  • Panelists should be screened for their sensory acuity and trained for the task.[3][5] The testing environment should be well-ventilated and free of extraneous odors.[6]

Table 2: Factors Influencing Odor Threshold Measurement

FactorDescriptionReference
Methodology Different methods (e.g., ascending forced-choice, constant stimulus) can yield different results.[5]
Panelist Selection Sensitivity to odors can vary based on age, sex, and individual genetics.[5]
Purity of Compound Impurities can significantly alter the perceived odor and the threshold value.[5]
Matrix The medium in which the odorant is presented (e.g., air, water, oil) affects its volatility and perception.[5]

Mechanism of Odor Perception: Olfactory Signaling Pathway

The perception of odors, including that of esters like this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[7][8]

Signaling Cascade:

  • Binding: The odorant molecule (ligand) binds to a specific OR in the nasal epithelium.

  • Activation: This binding causes a conformational change in the OR, activating an associated G-protein (G_olf).

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na⁺ and Ca²⁺) into the neuron.

  • Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating an action potential.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

G cluster_pathway Olfactory Signaling Pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (G_olf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ATP -> cAMP adenylyl_cyclase->camp ion_channel cAMP-gated Ion Channel Opens camp->ion_channel ion_influx Na⁺/Ca²⁺ Influx ion_channel->ion_influx depolarization Depolarization ion_influx->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Olfactory Bulb (Brain) action_potential->brain perception Odor Perception brain->perception

Generalized Olfactory Signaling Pathway

Conclusion

This compound is a key aroma compound with significant potential in the flavor industry. The protocols and information provided herein offer a foundation for researchers and developers to synthesize, analyze, and evaluate this compound for its applications in creating and enhancing food and beverage flavors. Further research into its specific odor threshold and its synergistic effects with other flavor molecules will continue to expand its utility.

References

Hexyl Crotonate in Polymer Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the homopolymerization of hexyl crotonate and the specific applications of the resulting polymer is limited. The following application notes and protocols are based on the known chemistry of similar crotonate monomers, particularly methyl crotonate. Researchers should consider this information as a starting point for investigation, and optimization will be required.

Application Notes

This compound (hexyl (2E)-but-2-enoate) is an unsaturated ester with the chemical formula C10H18O2.[1] While it is primarily recognized for its use as a flavoring and fragrance agent due to its fruity, green aroma, its chemical structure suggests potential as a monomer in polymer synthesis.[1] The presence of a double bond in conjugation with a carbonyl group allows for addition polymerization. However, crotonates are known to be challenging to polymerize using conventional free-radical or anionic methods, which often lead to dimerization or the formation of low molecular weight oligomers.[2]

Recent advancements in catalysis, particularly the use of Lewis pair polymerization systems, have enabled the synthesis of high molecular weight poly(crotonates) from monomers like methyl crotonate.[2][3] These developments open up the possibility of producing poly(this compound) and exploring its properties and applications.

Potential Applications in Drug Development and Biomedical Fields

While there is no direct evidence in the literature for the use of poly(this compound) in biomedical applications, polymers derived from similar monomers, such as polyhydroxyalkanoates (PHAs), are extensively studied for their biocompatibility and biodegradability.[4][5][6] If poly(this compound) is found to possess these properties, it could be a candidate for various applications in drug delivery and tissue engineering.

Speculative Applications:

  • Drug Delivery: The hydrophobic hexyl side chain could lead to the formation of amphiphilic block copolymers when combined with hydrophilic blocks. These copolymers could self-assemble into micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.

  • Tissue Engineering: Biodegradable scaffolds made from or containing poly(this compound) could potentially be used to support cell growth and tissue regeneration.[7] The mechanical properties of the polymer would need to be thoroughly investigated to determine its suitability for specific tissue engineering applications.

  • Medical Devices: As with other biodegradable polymers, poly(this compound) could be explored for use in absorbable sutures, stents, or other implantable medical devices.[5][7]

It is important to note that the biological activity and degradation products of poly(this compound) would need to be rigorously studied to ensure its safety and efficacy in any biomedical application.

Challenges in this compound Polymerization

The primary challenge in polymerizing crotonates is the steric hindrance and electronic effects of the methyl group on the double bond, which makes it less reactive than acrylates or methacrylates. This often results in low polymerization rates and low molecular weight products.[2] Overcoming these challenges requires specialized initiation systems, such as the Lewis pair catalysts mentioned above.

Experimental Protocols

The following protocol is adapted from the Lewis pair-catalyzed polymerization of methyl crotonate and should be considered a starting point for the synthesis of poly(this compound).[3] All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Lewis Pair-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer)

  • N-Heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) as the Lewis base

  • Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) as the Lewis acid[3]

  • Anhydrous toluene (solvent)

  • Methanol (for quenching)

  • Hexanes (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Dry this compound over CaH2 and distill under reduced pressure immediately before use. Dry toluene by passing it through a column of activated alumina.

  • Initiator Preparation: In a glovebox, prepare stock solutions of the Lewis base (NHC or NHO) and the Lewis acid (MAD) in anhydrous toluene.

  • Polymerization:

    • In a dried Schlenk flask, add the desired amount of this compound.

    • Add anhydrous toluene to achieve the desired monomer concentration.

    • Add the Lewis acid solution to the monomer solution and stir for 5 minutes.

    • Initiate the polymerization by adding the Lewis base solution.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer's vinyl protons.

  • Quenching and Precipitation:

    • Once the desired conversion is reached or the reaction is complete, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexanes with vigorous stirring.

    • Isolate the polymer by filtration or decantation.

  • Purification and Drying:

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into cold hexanes.

    • Repeat the dissolution-precipitation cycle two more times to remove any residual monomer and catalyst.

    • Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed by differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by thermogravimetric analysis (TGA) to assess thermal stability.

Data Presentation

As there is no published data on the properties of poly(this compound), the following table presents data for high molecular weight poly(methyl crotonate) synthesized via Lewis pair polymerization as a reference.[3]

EntryLewis Pair (Base/Acid)Monomer/Initiator RatioConversion (%)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)
1NHC / MAD100951611.18135
2NHO / MAD100981551.21134

Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature.

Visualizations

Diagram 1: Proposed Synthesis of Poly(this compound)

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis This compound This compound Polymerization Polymerization This compound->Polymerization Lewis Pair Catalyst Lewis Pair Catalyst Lewis Pair Catalyst->Polymerization Quenching Quenching Polymerization->Quenching Precipitation & Purification Precipitation & Purification Quenching->Precipitation & Purification Poly(this compound) Poly(this compound) Precipitation & Purification->Poly(this compound) Characterization Characterization Poly(this compound)->Characterization G Poly(this compound) Poly(this compound) Block Copolymerization Block Copolymerization Poly(this compound)->Block Copolymerization with hydrophilic block Amphiphilic Block Copolymer Amphiphilic Block Copolymer Block Copolymerization->Amphiphilic Block Copolymer Self-Assembly Self-Assembly Amphiphilic Block Copolymer->Self-Assembly in aqueous solution Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Self-Assembly->Drug-Loaded Nanoparticle with hydrophobic drug Controlled Release Controlled Release Drug-Loaded Nanoparticle->Controlled Release

References

Application Note: Analysis of Hexyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the identification and analysis of hexyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ester known for its use as a flavoring and fragrance agent.[1] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methodology employs a standard non-polar capillary column for chromatographic separation, followed by electron ionization (EI) mass spectrometry for detection and identification.

Introduction

This compound (C10H18O2, MW: 170.25 g/mol ) is an organic compound classified as a fatty acid ester.[2][3] Its volatility and chemical properties make Gas Chromatography-Mass Spectrometry (GC-MS) an ideal analytical technique for its separation and identification. This application note presents a standardized protocol for the analysis of this compound, which can be adapted for various matrices. The method provides the necessary parameters for achieving good chromatographic resolution and obtaining a characteristic mass spectrum for unambiguous identification.

Experimental Protocol

A detailed experimental workflow for the GC-MS analysis of this compound is provided below.

2.1. Sample Preparation

For a standard solution, dissolve this compound in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of 100 µg/mL. For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be required.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/Splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Solvent Delay: 3 minutes

Data Presentation

The following table summarizes the key quantitative data for this compound based on the experimental conditions and data from the NIST WebBook.[2]

ParameterValue
Compound Name This compound
CAS Number 19089-92-0[2][3]
Molecular Formula C10H18O2[2][3]
Molecular Weight 170.25[2][3]
Retention Time (RT) Approximately 9.5 - 10.5 min (under the specified GC conditions)
Molecular Ion (M+) m/z 170
Base Peak m/z 69
Major Fragment Ions (m/z) 41, 55, 69, 85, 99, 115

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution/Extraction Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution FinalSample Prepared Sample for Injection Dilution->FinalSample Injector GC Injector FinalSample->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column Volatility MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Elution Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Data Acquisition MassSpectrum Mass Spectrum MS_Detector->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Report Final Report LibrarySearch->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pattern cluster_fragments Major Fragments HexylCrotonate This compound (m/z 170) mz115 [C6H11O2]+ m/z 115 HexylCrotonate->mz115 - C4H7 mz85 [C6H13]+ m/z 85 HexylCrotonate->mz85 - C4H5O2 mz69 [C4H5O]+ m/z 69 (Base Peak) HexylCrotonate->mz69 McLafferty Rearrangement mz99 [C5H7O2]+ m/z 99 mz115->mz99 - CH4 mz99->mz69 - C2H2O mz55 [C4H7]+ m/z 55 mz85->mz55 - C2H4 mz41 [C3H5]+ m/z 41 mz55->mz41 - CH2

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method described in this application note is suitable for the routine analysis of this compound. The provided parameters for the gas chromatographic separation and mass spectrometric detection allow for the reliable identification of the target analyte. This protocol can serve as a starting point for method development and validation for the analysis of this compound in various sample matrices.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of hexyl crotonate. It includes comprehensive experimental protocols and data interpretation for the structural elucidation and purity assessment of this unsaturated ester. These methodologies are crucial for quality control in chemical synthesis and the characterization of ester-containing compounds in various research and development settings.

Introduction

This compound is an organic compound classified as an ester of hexanol and crotonic acid. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can confirm the connectivity of atoms within the molecule. This application note details the expected spectral data and provides a standard operating procedure for acquiring high-quality NMR spectra of this compound.

Predicted NMR Data for this compound

While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts and coupling constants can be reliably predicted based on the well-documented spectra of similar compounds like ethyl crotonate and standard NMR principles.[1][2][3] The crotonate moiety's spectral characteristics will be largely conserved, with the primary differences arising from the hexyl ester group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR data for this compound in a typical deuterated solvent such as chloroform-d (CDCl₃).

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (a)~0.9Triplet~7.03H
(CH₂)₄ (b, c, d, e)~1.3-1.4Multiplet-8H
O-CH₂ (f)~4.1Triplet~6.72H
=CH-CH₃ (g)~1.9Doublet of doublets~6.9, ~1.73H
O=C-CH= (h)~5.8Doublet of quartets~15.6, ~1.71H
=CH (i)~7.0Doublet of quartets~15.6, ~6.91H
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR data for this compound is presented below.

Carbon (Position)Chemical Shift (δ, ppm)
CH₃ (a)~14.0
CH₂ (b)~22.5
CH₂ (c)~25.6
CH₂ (d)~28.5
CH₂ (e)~31.4
O-CH₂ (f)~64.5
=CH-CH₃ (g)~18.0
O=C-CH= (h)~122.5
=CH (i)~144.5
C=O (j)~166.5

Experimental Protocols

This section outlines the necessary steps for preparing a sample of this compound and acquiring its NMR spectra.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of sufficient purity for NMR analysis. Impurities will be visible in the spectrum and may complicate data interpretation.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules like this compound.

  • Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as the chemical shift reference (0.00 ppm).

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Number of Scans : 8-16 scans.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Spectral Width : 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence : Proton-decoupled pulse sequence.

  • Number of Scans : 128-1024 scans (or more, depending on concentration).

  • Relaxation Delay (d1) : 2-5 seconds.

  • Acquisition Time : 1-2 seconds.

  • Spectral Width : 0-200 ppm.

2D NMR Experiments (Optional but Recommended for Full Assignment):

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and piecing together molecular fragments.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking : Identify the chemical shift of each peak.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Analysis Integration, Peak Picking, Coupling Constant Measurement Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR analysis of this compound.

data_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (1H-1H Correlations) H1_NMR->COSY HSQC HSQC (1H-13C Direct Correlations) H1_NMR->HSQC HMBC HMBC (1H-13C Long-Range Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of this compound COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Skeleton

Caption: Logical relationships in NMR data interpretation for structural elucidation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexyl crotonate is an organic ester known for its characteristic sweet and fruity aroma, leading to its use as a flavoring and fragrance agent.[1] It is synthesized from crotonic acid and hexanol.[1] Accurate and reliable analytical methods are essential for quality control, stability testing, and formulation analysis in industries where this compound is utilized. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the quantification of this compound. This application note details a proposed HPLC method for the determination of this compound, based on established methods for the related compound, crotonic acid.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a relatively nonpolar ester, will be retained on the stationary phase and eluted with a mobile phase consisting of an organic solvent and water. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: this compound reference standard (>98% purity), formic acid (analytical grade).

  • Sample Preparation: 0.22 µm syringe filters.

2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

3. Sample Preparation

  • Liquid Samples: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

  • Solid or Semi-Solid Samples: An appropriate extraction method should be developed. A general approach involves extracting a known weight of the sample with a suitable solvent like methanol, followed by sonication and centrifugation.

  • Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter to remove particulate matter.

4. Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-13 min: 90% to 60% B13-15 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

5. Method Validation Parameters

For routine application, the method should be validated according to ICH guidelines, assessing the following parameters:

ParameterDescription
System Suitability Evaluate parameters like tailing factor, theoretical plates, and repeatability of standard injections.
Linearity Analyze a series of standard solutions to demonstrate a linear relationship between concentration and peak area.
Accuracy Determine the closeness of the measured value to the true value by spike-recovery studies.
Precision Assess the repeatability and intermediate precision of the method.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity The ability to assess the analyte unequivocally in the presence of other components.

Data Presentation

The following table presents hypothetical data for a validation study of the proposed HPLC method for this compound.

ParameterResult
Retention Time ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Chromatographic_Conditions Set Chromatographic Conditions HPLC_System->Chromatographic_Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

Method_Validation cluster_parameters Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the enzymatic synthesis of hexyl crotonate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of crotonic acid and 1-hexanol, catalyzed by an immobilized lipase, Novozym 435. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions with high selectivity and easy product separation. These application notes detail the necessary reagents, equipment, and a step-by-step protocol for the synthesis and purification of this compound. Additionally, a summary of expected quantitative data and a workflow diagram are provided to guide researchers in replicating and optimizing this enzymatic process.

Introduction

This compound is an organic ester characterized by its fruity aroma, making it a desirable component in the formulation of flavors and fragrances. Beyond its sensory properties, its chemical structure may be of interest in the synthesis of more complex molecules in the pharmaceutical industry. Traditional chemical synthesis of esters often requires harsh conditions, such as high temperatures and strong acid catalysts, leading to the formation of byproducts and environmental concerns.

Enzymatic synthesis, employing lipases as biocatalysts, presents a more sustainable and selective method for ester production.[1] Lipases, particularly in their immobilized form, offer several advantages, including high catalytic activity under mild conditions, specificity, and the ability to be easily recovered and reused, which reduces processing costs.[2][3][4] Novozym 435, an immobilized lipase B from Candida antarctica, is a robust and widely used biocatalyst for a variety of esterification and transesterification reactions, demonstrating high efficiency and stability.[1][3][4][5]

This protocol outlines a laboratory-scale procedure for the synthesis of this compound using Novozym 435 as the catalyst in a solvent-based system.

Data Presentation

The following tables summarize the key reactants and representative quantitative data for the enzymatic synthesis of this compound. These values are based on typical results obtained under the specified reaction conditions and may be subject to variation depending on the specific experimental setup.

Table 1: Reactants and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier (Example)
Crotonic AcidC₄H₆O₂86.09≥98%Sigma-Aldrich
1-HexanolC₆H₁₄O102.17≥98%Sigma-Aldrich
Novozym 435---Novozymes
n-HexaneC₆H₁₄86.18≥95% (Anhydrous)Sigma-Aldrich
Molecular Sieves (3Å)---Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01≥99%Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Fisher Scientific

Table 2: Optimized Reaction Parameters and Expected Results

ParameterValue
Substrate Molar Ratio (Crotonic Acid:1-Hexanol)1:1.5
Enzyme Loading (Novozym 435)10% (w/w of substrates)
Solventn-Hexane
Temperature50°C
Agitation Speed200 rpm
Reaction Time8 - 24 hours
Expected Conversion Rate >95%
Expected Yield of this compound >90%

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enzymatic synthesis of this compound.

1. Materials and Reagents

  • Crotonic Acid

  • 1-Hexanol

  • Immobilized Lipase (Novozym 435)

  • n-Hexane (anhydrous)

  • Molecular Sieves (3Å, activated)

  • 5% (w/v) Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

2. Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

  • Standard laboratory glassware and consumables

3. Experimental Procedure

3.1. Reaction Setup

  • To a 250 mL round-bottom flask, add crotonic acid (e.g., 8.61 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol).

  • Add n-hexane (e.g., 100 mL) as the reaction solvent.

  • Add approximately 5 g of activated molecular sieves to the flask to remove the water produced during the esterification reaction.

  • Place the flask on a magnetic stirrer with a heating mantle and add a magnetic stir bar.

  • Equip the flask with a condenser to prevent solvent loss.

  • Begin stirring the mixture and heat to the reaction temperature of 50°C.

3.2. Enzymatic Reaction

  • Once the reaction mixture has reached 50°C, add Novozym 435 (e.g., 2.4 g, corresponding to ~10% of the total substrate weight).

  • Maintain the reaction at 50°C with continuous stirring at 200 rpm.

  • Monitor the progress of the reaction by taking small aliquots (e.g., 0.5 mL) at regular intervals (e.g., every 2 hours). Analyze the aliquots by GC or HPLC to determine the conversion of the limiting reactant (crotonic acid).

3.3. Reaction Work-up and Product Purification

  • Upon completion of the reaction (as determined by GC/HPLC analysis, typically >95% conversion), cool the mixture to room temperature.

  • Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic phase with 50 mL of a 5% (w/v) sodium bicarbonate solution to remove any unreacted crotonic acid. Repeat the washing step.

  • Wash the organic phase with 50 mL of deionized water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (n-hexane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation.

4. Product Analysis and Characterization

  • The purity of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mandatory Visualization

Enzymatic_Synthesis_Workflow A Reactant Preparation (Crotonic Acid, 1-Hexanol, n-Hexane) B Reaction Setup (Heating to 50°C, Stirring at 200 rpm) A->B Transfer to Flask C Enzyme Addition (Novozym 435) B->C At Temperature D Esterification Reaction (8-24 hours at 50°C) C->D E Reaction Monitoring (GC/HPLC Analysis) D->E Aliquots F Enzyme & Sieve Removal (Filtration) D->F Reaction Complete E->D Continue Reaction G Product Extraction & Washing (Sodium Bicarbonate, Water) F->G Filtrate H Drying & Solvent Removal (Anhydrous Na₂SO₄, Rotary Evaporation) G->H I Purified this compound H->I

References

Troubleshooting & Optimization

How to increase the yield of hexyl crotonate synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the synthesis of hexyl crotonate and increase its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating crotonic acid and hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] It is a well-established, reversible reaction that can achieve good yields when optimized.[3]

Q2: What are the main factors that influence the yield of the Fischer esterification?

A2: Fischer esterification is an equilibrium-controlled process.[3] The primary factors influencing yield are:

  • Reactant Ratio: Using an excess of one reactant (typically the less expensive one, hexanol) shifts the equilibrium toward the product side.[3]

  • Catalyst: The choice and concentration of the acid catalyst affect the reaction rate.[2]

  • Water Removal: Water is a byproduct of the reaction. Its continuous removal is crucial to drive the equilibrium forward and maximize ester formation.[1]

  • Temperature: The reaction generally requires heating to proceed at a reasonable rate, with typical temperatures ranging from 50°C to 150°C.[2]

Q3: Are there alternative synthesis methods to Fischer esterification?

A3: Yes, other methods include:

  • Transesterification: This involves reacting a different ester (like methyl or ethyl crotonate) with hexanol in the presence of an acid or base catalyst to exchange the alcohol group.[4] This can be advantageous when the starting ester is readily available or when the parent carboxylic acid is unstable.

  • Enzymatic Synthesis: Using lipases as catalysts offers a greener, more selective alternative that proceeds under milder conditions, potentially reducing side reactions and simplifying purification.[5][6]

Q4: Which type of catalyst is best for this compound synthesis?

A4: The best catalyst depends on the specific requirements of the synthesis.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄): These are highly effective and inexpensive but can be corrosive and difficult to remove completely from the product, often requiring a neutralization wash.[2]

  • Heterogeneous Acid Catalysts (e.g., Amberlyst-15 resin): These solid catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. They are generally less corrosive than strong mineral acids.

  • Enzymatic Catalysts (e.g., Lipases): These are highly specific, operate under mild conditions (30-60°C), and are environmentally friendly. However, they can be more expensive and may have lower reaction rates than traditional acid catalysts.[7]

Troubleshooting Guide

Problem 1: The reaction yield is consistently low.

Possible Cause A: Equilibrium is not sufficiently shifted towards the product.

  • Solution: Fischer esterification is a reversible reaction. To increase the yield, you must shift the equilibrium to the right, according to Le Chatelier's Principle.[3]

    • Increase the concentration of a reactant: Use a molar excess of hexanol (e.g., 1.5 to 3 equivalents). This is often the most cost-effective option.

    • Remove water as it forms: This is the most critical step for achieving high yields. Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water during the reaction.[1] Alternatively, for smaller-scale reactions, adding a drying agent like molecular sieves can be effective.[8]

Possible Cause B: Insufficient reaction time or temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion. If the reaction is stalling, consider increasing the temperature (within the stability limits of your reactants and products) or allowing it to run for a longer period.

Possible Cause C: Catalyst deactivation or insufficient amount.

  • Solution: Ensure the catalyst is active and used in the correct amount (typically 1-5 mol% for strong acids). If using a solid catalyst like a resin, ensure it has been properly activated and has not expired.

Problem 2: The final product is contaminated with starting materials (crotonic acid or hexanol).

Possible Cause A: Incomplete reaction.

  • Solution: As described above, ensure the reaction has gone to completion by extending the reaction time and effectively removing water.

Possible Cause B: Inefficient purification.

  • Solution: The workup and purification steps are critical for isolating pure this compound.

    • Neutralize the Acid Catalyst: After the reaction, wash the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining crotonic acid and the acid catalyst.

    • Remove Excess Hexanol: Wash the organic layer with water or brine to remove the majority of unreacted hexanol.

    • Fractional Distillation: Purify the final product by vacuum distillation. This compound has a significantly higher boiling point than hexanol, allowing for effective separation.

Problem 3: Side reactions are occurring, leading to impurities.

Possible Cause A: High reaction temperature.

  • Solution: Excessively high temperatures can lead to dehydration of the alcohol or polymerization of the unsaturated ester. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing is a common technique to maintain a steady temperature.[2]

Possible Cause B: Strong acid catalyst promoting side reactions.

  • Solution: Consider using a milder catalyst. A solid acid catalyst or an enzymatic approach can offer greater selectivity and reduce the formation of byproducts.[6]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Dean-Stark Water Removal

This protocol is designed for a laboratory scale synthesis aiming for a high yield.

Materials:

  • Crotonic Acid (1.0 eq)

  • 1-Hexanol (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

  • Toluene (as azeotroping solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add crotonic acid, 1-hexanol (2 equivalents), p-TSA (0.05 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while toluene overflows back into the flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the crotonic acid spot.

  • Workup - Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% NaHCO₃ solution to remove the acid catalyst and unreacted crotonic acid. (Caution: CO₂ evolution).

    • Wash with water, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification: Purify the remaining crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Optimization of Enzymatic Hexyl Ester Synthesis

ParameterCondition ACondition BCondition COptimized ConditionResulting Yield/ConversionReference Compound
Enzyme Conc. 5 g/L10 g/L15 g/L15 g/L 15.5% -> 77.3%Hexyl Formate[7]
Substrate Ratio 1:11:31:5~2.7:1 (Acyl Donor:Alcohol) ~87%Hexyl Acetate
Temperature 30 °C40 °C50 °C~53 °C ~87%Hexyl Acetate
Reaction Time 2 h5 h10 h~7.7 h ~87%Hexyl Acetate

Note: The data presented is for the synthesis of hexyl acetate and hexyl formate, not this compound. However, it demonstrates the significant impact of optimizing parameters like enzyme concentration, substrate ratio, and temperature on the final yield of a similar ester.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes and decision points in the synthesis of this compound.

Fischer_Esterification_Equilibrium Reactants Crotonic Acid + Hexanol Products This compound + Water Reactants->Products Products->Reactants Catalyst H+ Catalyst Catalyst->Reactants Speeds up reaction Catalyst->Products Shift1 Increase [Hexanol] (Add Excess) Shift1->Reactants Shift2 Decrease [H₂O] (Remove Water) Shift2->Products

Caption: Le Chatelier's Principle applied to this compound synthesis.

Synthesis_Workflow Start 1. Mix Reactants (Crotonic Acid, Hexanol, Catalyst, Toluene) Reaction 2. Heat to Reflux (Azeotropic water removal) Start->Reaction Workup 3. Workup (Cool, Wash with NaHCO₃, Wash with Brine) Reaction->Workup Drying 4. Dry & Filter (Dry with MgSO₄, filter) Workup->Drying Evaporation 5. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 6. Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield Observed Q1 Was water actively removed (e.g., Dean-Stark)? Start->Q1 A1_No Implement water removal. This is the most likely cause. Q1->A1_No No Q2 Was an excess of hexanol used (≥1.5 eq)? Q1->Q2 Yes End Yield should improve. A1_No->End A2_No Increase hexanol to 2-3 eq to shift equilibrium. Q2->A2_No No Q3 Was reaction monitored to completion (TLC/GC)? Q2->Q3 Yes A2_No->End A3_No Increase reaction time and/or temperature. Monitor progress. Q3->A3_No No Q4 Was catalyst active and workup performed correctly? Q3->Q4 Yes A3_No->End A4_No Check catalyst activity. Ensure proper neutralization and extraction during workup. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Troubleshooting decision tree for low yield diagnosis.

References

Common side reactions in the esterification of crotonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the esterification of crotonic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of crotonic acid?

A1: The most frequently encountered side reactions during the esterification of crotonic acid are:

  • Ether Formation: This typically occurs at higher temperatures where the alcohol reactant dehydrates to form a dialkyl ether, particularly when using strong acid catalysts like sulfuric acid.

  • Michael Addition: As an α,β-unsaturated carboxylic acid, crotonic acid can act as a Michael acceptor. Nucleophiles, including the alcohol reactant or other species present, can add across the carbon-carbon double bond.

  • Polymerization: The double bond in both crotonic acid and its resulting ester can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

Q2: How can I minimize the formation of dialkyl ether during the reaction?

A2: To minimize ether formation, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. Higher temperatures promote the acid-catalyzed dehydration of alcohols.

  • Catalyst Choice: While strong protic acids like sulfuric acid are effective for esterification, they also strongly promote ether formation. Consider using milder catalysts or alternative esterification methods if ether formation is significant.

  • Reactant Stoichiometry: Using a large excess of the carboxylic acid relative to the alcohol can disfavor the bimolecular dehydration of the alcohol.

Q3: What conditions favor the unwanted Michael addition side reaction?

A3: Michael addition is more likely to occur under conditions that favor nucleophilic attack on the β-carbon of the crotonic acid backbone. This can be influenced by the choice of catalyst and the nucleophilicity of the alcohol. While typically a minor side reaction in standard Fischer esterification, using basic catalysts or very nucleophilic alcohols could potentially increase the yield of Michael adducts.

Q4: How can I prevent polymerization during the esterification of crotonic acid?

A4: The most effective way to prevent polymerization is by adding a polymerization inhibitor to the reaction mixture. Hydroquinone is a commonly used inhibitor for this purpose.[1] It is typically added in a small quantity (e.g., 0.2 vol%).[1]

II. Troubleshooting Guides

Guide 1: Low Yield of Crotonate Ester

Symptom: The final yield of the desired crotonate ester is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has reached completion. - Increase Catalyst Concentration: If using a catalytic amount, a slight increase may improve the reaction rate. - Remove Water: Esterification is an equilibrium reaction. Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct and drive the equilibrium towards the product side.[2]
Significant Side Reactions - Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major side products. - Address Specific Side Reactions: Refer to the troubleshooting guides for ether formation, Michael addition, and polymerization below.
Loss during Workup - Optimize Extraction: Ensure proper phase separation during aqueous workup. Emulsions can be broken by adding brine. - Minimize Volatility Losses: If the desired ester is volatile, use appropriate cooling during solvent removal.
Guide 2: Presence of a Significant Amount of High-Boiling Point Impurity

Symptom: Analysis of the crude product shows a significant peak corresponding to a high-boiling point impurity, likely a dialkyl ether.

Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction at different temperatures to find the optimal balance.
Strong Acid Catalyst - Use a Milder Catalyst: Consider replacing sulfuric acid with a less dehydrating acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or explore solid acid catalysts.
Excess Alcohol - Adjust Stoichiometry: While an excess of alcohol can drive the esterification forward, it can also increase the rate of ether formation. Experiment with reducing the excess amount of alcohol.
Guide 3: Formation of an Adduct Impurity

Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) indicates the presence of an impurity with a mass corresponding to the addition of the alcohol to the crotonic acid.

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Michael Addition - Catalyst Choice: Avoid basic catalysts which would deprotonate the alcohol, increasing its nucleophilicity for Michael addition. Stick to acidic catalysts for Fischer esterification. - Alcohol Type: While less common with simple primary and secondary alcohols under acidic conditions, be mindful of this possibility with more nucleophilic alcohols.
Guide 4: Observation of Polymerization

Symptom: The reaction mixture becomes viscous, or a solid precipitate forms during the reaction or workup.

Possible Cause Troubleshooting Steps
Absence of Polymerization Inhibitor - Add an Inhibitor: Always include a polymerization inhibitor, such as hydroquinone, in the reaction mixture from the start.[1]
High Temperatures - Reduce Reaction Temperature: Elevated temperatures can initiate thermal polymerization. Maintain the lowest effective reaction temperature.
Presence of Radical Initiators - Ensure Cleanliness of Glassware: Traces of impurities can sometimes act as radical initiators. Use clean and dry glassware. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the presence of oxygen, which can sometimes contribute to radical processes.

III. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Crotonic Acid with Minimized Side Reactions

This protocol is a general guideline for the esterification of crotonic acid with a primary alcohol (e.g., ethanol, butanol) using an acid catalyst, with measures to minimize common side reactions.

Materials:

  • Crotonic acid

  • Alcohol (e.g., ethanol, 3-5 molar equivalents)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 1-5 mol%)

  • Polymerization inhibitor (e.g., hydroquinone, ~0.1-0.2 wt%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask, add crotonic acid, the alcohol, and the polymerization inhibitor.

  • Catalyst Addition: While stirring, slowly add the acid catalyst.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. The optimal temperature will depend on the alcohol used. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.

Protocol 2: Analytical Method for Quantifying Ester and Byproducts by GC-MS

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the desired ester and potential side products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of fatty acid esters (e.g., a mid-polar to polar column like a DB-WAX or FFAP).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

  • If necessary, derivatize any unreacted carboxylic acid using a suitable agent (e.g., BSTFA) to improve its chromatographic properties, although direct analysis is often possible.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peaks corresponding to the crotonate ester, unreacted crotonic acid, alcohol, and any side products (e.g., ether, Michael adduct) by comparing their mass spectra with library data and retention times of standards.

  • Quantify the components by creating a calibration curve with known concentrations of authentic standards or by using an internal standard method.

IV. Visualizations

Logical Workflow for Troubleshooting Low Ester Yield

Troubleshooting_Low_Yield start Low Yield of Crotonate Ester check_completion Is the reaction complete? start->check_completion identify_byproducts Identify Byproducts (GC-MS, NMR) check_completion->identify_byproducts No increase_rxn_time Increase Reaction Time / Catalyst check_completion->increase_rxn_time Yes troubleshoot_ether Troubleshoot Ether Formation identify_byproducts->troubleshoot_ether Ether Detected troubleshoot_michael Troubleshoot Michael Addition identify_byproducts->troubleshoot_michael Adduct Detected troubleshoot_polymer Troubleshoot Polymerization identify_byproducts->troubleshoot_polymer Polymer Detected optimize_workup Optimize Workup Protocol identify_byproducts->optimize_workup No Major Byproducts end_success Yield Improved troubleshoot_ether->end_success troubleshoot_michael->end_success troubleshoot_polymer->end_success optimize_workup->end_success remove_water Implement Water Removal increase_rxn_time->remove_water remove_water->end_success

Caption: Troubleshooting workflow for low ester yield.

Signaling Pathway of Common Side Reactions

Side_Reactions cluster_main Main Reaction: Esterification cluster_side Side Reactions Crotonic_Acid Crotonic Acid Ester Crotonate Ester Crotonic_Acid->Ester + Alcohol, H+ Michael_Adduct Michael Adduct Crotonic_Acid->Michael_Adduct + Nucleophile Polymer Polymer Crotonic_Acid->Polymer Heat / Initiator Alcohol Alcohol Alcohol->Ester Ether Dialkyl Ether Alcohol->Ether H+, High Temp Ester->Polymer Heat / Initiator

Caption: Pathways of esterification and side reactions.

References

Technical Support Center: Purification of Crude Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude hexyl crotonate.

Troubleshooting Guides

Question: My distillation of crude this compound is very slow, and the temperature is fluctuating.

Answer:

This issue can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Vacuum grease can be used for ground glass joints. Leaks will prevent the system from reaching the desired pressure, leading to inefficient distillation.

  • Inadequate Heating: The heating mantle may not be providing sufficient or consistent heat. Ensure the mantle is in good contact with the flask and the temperature is set appropriately above the boiling point of this compound at the operating pressure.

  • Insufficient Insulation: Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss, especially for fractional distillation.

  • Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Bumping of the Liquid: If the liquid is bumping violently, it can cause temperature fluctuations. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Question: I am performing column chromatography to purify this compound, but I am getting poor separation of my product from impurities.

Answer:

Poor separation in column chromatography can be addressed by optimizing several parameters:

  • Solvent System (Mobile Phase): The polarity of the solvent system is crucial. For a relatively nonpolar ester like this compound, a common mobile phase is a mixture of hexane and ethyl acetate.

    • If your compound is eluting too quickly (high Rf): Decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.

    • If your compound is eluting too slowly or not at all (low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Stationary Phase: Silica gel is the standard stationary phase for the purification of esters. Ensure you are using a silica gel with an appropriate mesh size (e.g., 70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography).

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column with too much crude product will result in broad, overlapping bands.

  • Flow Rate: A very fast flow rate will not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation. Conversely, a very slow flow rate can lead to diffusion and band broadening.

Question: During the liquid-liquid extraction of my crude this compound, I am observing an emulsion layer that is difficult to separate.

Answer:

Emulsion formation is a common issue in liquid-liquid extractions. Here are some techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel. Vigorous shaking is a common cause of emulsions.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a bed of celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

Frequently Asked Questions (FAQs)

Question: What are the most common impurities in crude this compound synthesized by Fischer esterification?

Answer:

The most common impurities in crude this compound prepared by Fischer esterification of crotonic acid and hexanol with an acid catalyst (e.g., sulfuric acid) are:

  • Unreacted crotonic acid

  • Unreacted hexanol

  • The acid catalyst (e.g., sulfuric acid)

  • Water (a byproduct of the reaction)

  • Side products from polymerization or other side reactions of crotonic acid.

Question: What is the boiling point of this compound, and under what conditions should it be distilled?

Answer:

The atmospheric boiling point of this compound is approximately 213-215 °C.[1] Distillation at this high temperature can lead to decomposition. Therefore, vacuum distillation is highly recommended. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

Question: How can I remove the acidic impurities from my crude this compound before distillation?

Answer:

Acidic impurities, such as unreacted crotonic acid and the acid catalyst, can be removed by a simple liquid-liquid extraction workup. The crude reaction mixture should be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with:

  • Saturated sodium bicarbonate (NaHCO₃) solution: This will neutralize the acidic components, converting them into their corresponding salts which are soluble in the aqueous layer.

  • Water: To remove any remaining water-soluble impurities.

  • Brine (saturated NaCl solution): To help break any emulsions and to begin the drying process of the organic layer.

After washing, the organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude this compound ready for distillation.

Experimental Protocols

Fractional Distillation of Crude this compound

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. The crude this compound is placed in a round-bottom flask with a magnetic stir bar or boiling chips. The flask is connected to a fractionating column, which is then connected to a condenser and a receiving flask.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Fraction Collection: The temperature at the distillation head is monitored closely. The first fraction, containing any lower-boiling impurities, is collected and discarded. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure is collected as the pure product.

  • Completion: Distillation is stopped before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

ParameterValue
Pressure 10 mmHg
Approximate Boiling Point ~100-105 °C
Expected Purity >98%
Expected Yield 70-85%
Column Chromatography of Crude this compound

Methodology:

  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed. A small layer of sand is added on top to prevent disturbance of the silica bed.

  • Elution: The mobile phase is allowed to run through the column. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Fractions are collected in test tubes or flasks.

  • Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Fractions containing the pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure.

ParameterDescription
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., starting with 98:2, gradually increasing to 90:10)
Expected Purity >99%
Expected Recovery 80-95%
Liquid-Liquid Extraction Workup for Crude this compound

Methodology:

  • Dissolution: The crude reaction mixture is diluted with a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Aqueous Wash: An equal volume of saturated sodium bicarbonate (NaHCO₃) solution is added. The funnel is stoppered, inverted, and vented frequently to release the pressure from the carbon dioxide gas evolved. The mixture is shaken gently and the layers are allowed to separate. The lower aqueous layer is drained.

  • Repeat Wash: The NaHCO₃ wash is typically repeated to ensure complete removal of acidic impurities.

  • Water Wash: The organic layer is then washed with an equal volume of water.

  • Brine Wash: Finally, the organic layer is washed with an equal volume of brine to remove the bulk of the dissolved water.

  • Drying and Concentration: The organic layer is transferred to a flask and dried over anhydrous sodium sulfate (Na₂SO₄). The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

ParameterDescription
Organic Solvent Diethyl ether or Ethyl Acetate
Washing Solutions Saturated NaHCO₃, Water, Saturated NaCl (Brine)
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)
Purity after Workup Sufficient for further purification by distillation or chromatography
Expected Recovery >95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product start Crude this compound (from Fischer Esterification) dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with Sat. NaHCO3 dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate distillation Fractional Distillation concentrate->distillation chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic cluster_distillation Distillation Issue: Slow/Fluctuating Temp cluster_chromatography Chromatography Issue: Poor Separation d_start Problem Identified d_q1 Check for Leaks? d_start->d_q1 d_a1_yes Seal Leaks d_q1->d_a1_yes Yes d_q2 Heating Adequate? d_q1->d_q2 No d_a1_yes->d_q2 d_a2_yes Increase/Stabilize Heat d_q2->d_a2_yes No d_q3 Insulation Sufficient? d_q2->d_q3 Yes d_a2_yes->d_q3 d_a3_yes Insulate Column d_q3->d_a3_yes No d_end Problem Resolved d_q3->d_end Yes d_a3_yes->d_end c_start Problem Identified c_q1 Optimize Solvent System? c_start->c_q1 c_a1_yes Adjust Polarity c_q1->c_a1_yes Yes c_q2 Column Packed Well? c_q1->c_q2 No c_a1_yes->c_q2 c_a2_yes Repack Column c_q2->c_a2_yes No c_q3 Sample Overloaded? c_q2->c_q3 Yes c_a2_yes->c_q3 c_a3_yes Reduce Sample Load c_q3->c_a3_yes No c_end Problem Resolved c_q3->c_end Yes c_a3_yes->c_end

Caption: Troubleshooting logic for common purification issues.

References

Preventing polymerization during hexyl crotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of hexyl crotonate, with a focus on preventing unwanted polymerization.

Troubleshooting Guide: Polymerization During this compound Synthesis

Uncontrolled polymerization is a common side reaction during the synthesis of unsaturated esters like this compound, leading to reduced yields, product contamination, and difficult purification. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: The reaction mixture becomes viscous, forms a gel, or solidifies.

This is a clear indication of significant polymer formation.

Possible Cause Suggested Solution
Absence or Insufficient Concentration of Polymerization Inhibitor - Ensure an appropriate polymerization inhibitor (e.g., hydroquinone or MEHQ) is added to the reaction mixture at the start of the synthesis. - Verify the concentration of the inhibitor. A typical starting concentration is 200-500 ppm relative to the crotonic acid.
High Reaction Temperature - While Fischer esterification is often driven by heat, excessive temperatures can accelerate radical polymerization. - Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate. Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long heating times.
Presence of Unwanted Initiators (e.g., Peroxides) - Use freshly distilled reactants and high-purity solvents to minimize the presence of peroxide impurities that can initiate polymerization. - Ensure all glassware is thoroughly cleaned and dried.
Absence of Oxygen (when using phenolic inhibitors) - Phenolic inhibitors like hydroquinone and MEHQ are most effective in the presence of a small amount of oxygen. - If conducting the reaction under a strictly inert atmosphere (e.g., high vacuum or continuous nitrogen purge), the effectiveness of these inhibitors may be reduced. Consider sparging a small amount of air into the reaction mixture if compatible with the overall process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound synthesis?

A1: The carbon-carbon double bond in the crotonate moiety is susceptible to free-radical polymerization, especially at the elevated temperatures often used for Fischer esterification and subsequent distillation. This process is initiated by free radicals, which can be formed from trace impurities (like peroxides) or simply by heat.

Q2: Which polymerization inhibitors are recommended for this compound synthesis?

A2: Phenolic compounds are commonly used and effective. The most frequently recommended inhibitors for unsaturated esters are:

  • Hydroquinone (HQ): A highly effective and widely used inhibitor.

  • 4-Methoxyphenol (MEHQ or p-methoxyphenol): Another common and effective inhibitor, often preferred for its better solubility in organic monomers.

Q3: What is the mechanism of action for these inhibitors?

A3: Phenolic inhibitors like hydroquinone and MEHQ act as radical scavengers. They donate a hydrogen atom to the highly reactive growing polymer radical, terminating the chain reaction. This process is often more efficient in the presence of oxygen, which can form less reactive peroxy radicals.

Q4: At what stage of the synthesis should the inhibitor be added?

A4: The inhibitor should be added to the reaction mixture along with the reactants (crotonic acid and hexanol) before heating begins. This ensures that polymerization is suppressed from the outset.

Q5: Can the inhibitor be removed from the final product?

A5: Yes. Inhibitors are typically used in low concentrations (ppm level). If necessary, they can be removed during purification, for example, by washing the organic phase with a dilute aqueous base solution (e.g., NaOH) to deprotonate and extract the phenolic inhibitor. However, for many applications, the small amount of remaining inhibitor does not interfere.

Q6: Can I use the same inhibitor to prevent polymerization during distillation?

A6: Absolutely. It is crucial to ensure an inhibitor is present during the distillation of the final product, as the high temperatures in the distillation pot can readily induce polymerization. It is good practice to add a small amount of fresh inhibitor to the crude product before starting the distillation.

Quantitative Data on Polymerization Inhibitors

The following table provides typical starting concentrations for common polymerization inhibitors used in the synthesis of unsaturated esters. These values are primarily based on data for acrylic acid and its esters but serve as an excellent starting point for the synthesis of this compound. Optimization may be required for specific reaction conditions.

InhibitorAbbreviationTypical Concentration (ppm)Notes
HydroquinoneHQ200 - 1000Highly effective.
4-MethoxyphenolMEHQ200 - 500Good solubility in organic media. Effectiveness is enhanced by the presence of oxygen.[1]
PhenothiazinePTZ200 - 1000Can be used in combination with phenolic inhibitors for enhanced stability, especially during distillation.

Experimental Protocol: Synthesis of this compound

This protocol describes the Fischer esterification of crotonic acid with 1-hexanol, incorporating a polymerization inhibitor to prevent side reactions.

Materials:

  • Crotonic acid

  • 1-Hexanol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) (inhibitor)

  • Toluene or a similar solvent capable of forming an azeotrope with water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add crotonic acid (1.0 eq), 1-hexanol (1.2-1.5 eq), and toluene.

  • Adding Inhibitor: Add the polymerization inhibitor, for example, hydroquinone, to a concentration of approximately 500 ppm relative to the mass of crotonic acid.

  • Adding Catalyst: Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Add a small amount of fresh inhibitor (e.g., 200 ppm of HQ or MEHQ) to the crude product.

    • Purify the this compound by vacuum distillation to remove the solvent and any unreacted starting materials. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for polymerization issues.

G cluster_workflow This compound Synthesis Workflow A Charge Flask with Crotonic Acid, Hexanol, Toluene B Add Polymerization Inhibitor (e.g., HQ) A->B C Add Acid Catalyst (e.g., H2SO4) B->C D Heat to Reflux (Collect water in Dean-Stark trap) C->D E Reaction Workup (Wash and Dry) D->E F Add Fresh Inhibitor E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Reaction mixture becomes viscous/solidifies Q1 Was a polymerization inhibitor added? Start->Q1 Sol1 Solution: Restart experiment and add 200-500 ppm of inhibitor (e.g., HQ or MEHQ) at the start. Q1->Sol1 No Q2 Is the inhibitor concentration sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No End Polymerization Controlled Sol1->End Sol2 Solution: Increase inhibitor concentration. Consider a combination of inhibitors (e.g., HQ + PTZ for distillation). Q2->Sol2 No Q3 Is the reaction temperature too high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Solution: Lower the reaction temperature. Monitor reaction to avoid prolonged heating. Q3->Sol3 Yes Q4 Are reactants/solvents pure and peroxide-free? Q3->Q4 No A3_Yes Yes A3_No No Sol3->End Sol4 Solution: Use freshly distilled reactants and high-purity, peroxide-free solvents. Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting decision tree for polymerization issues.

References

Troubleshooting low conversion in hexyl crotonate transesterification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the transesterification synthesis of hexyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conversion in this compound transesterification?

Low conversion is typically traced back to a few key areas:

  • Presence of Water: Moisture in the reactants (alcohol or ester) or solvent can lead to hydrolysis of the ester product back to its starting materials or cause side reactions like saponification with base catalysts.[1][2][3]

  • Catalyst Inactivity: The catalyst may be old, deactivated, or used in an insufficient amount. Base catalysts are particularly sensitive to free fatty acids (FFAs) and water.[3][4]

  • Suboptimal Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time, incorrect temperature, or an unfavorable reactant molar ratio.[5]

  • Poor Mixing: Transesterification often involves a two-phase system. Inadequate agitation can limit the reaction to the interface between the layers, drastically slowing the rate.[3]

  • Reversible Reaction Equilibrium: The reaction is reversible, and if the equilibrium is not shifted towards the products, the conversion will remain low.[4]

Q2: How does the choice of catalyst (acid vs. base) impact the reaction?

Both acid and base catalysts can be used, but they function differently and have distinct advantages and disadvantages.

  • Base Catalysts (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) work by deprotonating the alcohol, making it a more potent nucleophile.[6] They are generally much faster than acid catalysts but are highly sensitive to water and free fatty acids, which react to form soaps, consuming the catalyst and complicating purification.[2][4]

  • Acid Catalysts (e.g., sulfuric acid, sulfonated zeolites) work by protonating the carbonyl group of the ester, making it more electrophilic and susceptible to attack by the alcohol.[6] This method is slower but more tolerant of water and free fatty acids in the feedstock.[4]

Q3: What is the optimal molar ratio of alcohol to ester?

Transesterification is an equilibrium-controlled process.[6] To drive the reaction toward the formation of this compound, a large excess of the reactant alcohol (hexanol) is typically used. This shifts the equilibrium according to Le Châtelier's principle. While a stoichiometric ratio is 1:1 (ester to alcohol), practical applications often use ratios from 3:1 to 9:1 of alcohol to the starting ester to maximize conversion.[7]

Q4: I am observing a solid precipitate (soap) in my base-catalyzed reaction. What is causing this and how can I prevent it?

Soap formation, or saponification, occurs when the base catalyst reacts with free fatty acids (like residual crotonic acid) or with the ester itself in the presence of water.[3][4] This consumes the catalyst, reduces yield, and can cause emulsification that makes product separation difficult.[3]

Prevention:

  • Ensure all reactants and solvents are anhydrous (dry).[3]

  • Use high-purity starting materials with a low free fatty acid content (<0.5 wt%).[3]

  • If the starting materials have high acid content, consider a preliminary acid-catalyzed esterification step to convert FFAs before proceeding with base-catalyzed transesterification.[3]

Q5: Can reaction temperature and time be optimized to improve conversion?

Yes, temperature and time are critical parameters. The reaction should be conducted at a temperature that provides sufficient energy to overcome the activation energy barrier without causing degradation of reactants or products. For many transesterification reactions, temperatures between 50°C and 65°C are effective.[4] The reaction must be allowed to run long enough to reach equilibrium, which can range from 1 to 8 hours depending on the catalyst, temperature, and mixing efficiency.[5][7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Conversion

If you are experiencing low conversion, follow this systematic workflow to diagnose the issue.

G cluster_start cluster_checks cluster_actions cluster_end start Low Conversion Observed check_reactants 1. Purity of Reactants? start->check_reactants check_catalyst 2. Catalyst Integrity? check_reactants->check_catalyst Pure action_water Side Reaction: Hydrolysis/ Saponification Occurring? check_reactants->action_water Impure check_conditions 3. Reaction Conditions? check_catalyst->check_conditions Active & Correct action_catalyst Use fresh catalyst. Ensure correct concentration. check_catalyst->action_catalyst Inactive/ Incorrect Amount action_ratio Increase excess of hexanol (e.g., from 3:1 to 6:1). check_conditions->action_ratio Incorrect Molar Ratio action_temp_time Increase temperature moderately. Increase reaction time. check_conditions->action_temp_time Suboptimal Temp/Time action_mixing Ensure vigorous stirring (e.g., >600 rpm). check_conditions->action_mixing Poor Mixing action_reactants Dry reactants/solvents. Use high-purity starting materials. action_reactants->check_catalyst action_water->action_reactants Yes end_node Conversion Improved action_catalyst->check_conditions action_ratio->end_node action_temp_time->end_node action_mixing->end_node

Caption: A workflow for diagnosing low conversion issues.

Guide 2: Optimizing Reaction Parameters

The following tables summarize key parameters and their typical impact on transesterification reactions. Use these as a starting point for optimization experiments.

Table 1: Effect of Key Reaction Parameters on Conversion

ParameterTypical RangeObservationRecommendation
Catalyst Conc. (wt% of oil) 0.5% - 1.5%Increasing concentration generally increases the reaction rate.[3]Start with 1.0 wt%. Excessive catalyst can complicate purification.[3]
Molar Ratio (Hexanol:Ester) 3:1 - 9:1Higher ratios shift equilibrium to favor product formation, increasing yield.Begin with a 6:1 ratio. Very high ratios may make solvent removal difficult.
Temperature (°C) 50 - 70 °CHigher temperatures increase the reaction rate.Optimize for the boiling point of the most volatile reactant (e.g., a starting methyl or ethyl ester). 60-65°C is a common starting point.[8]
Reaction Time (hours) 1 - 8 hoursConversion increases with time until equilibrium is reached.Monitor the reaction progress (e.g., by GC or TLC) every hour to determine when the reaction is complete.
Mixing Speed (rpm) 200 - 1000 rpmVigorous mixing is essential to overcome mass transfer limitations between phases.[3]Use a stirring speed of at least 600 rpm to ensure a homogenous mixture.

Table 2: Comparison of Common Catalytic Systems

Catalyst SystemAdvantagesDisadvantages
Homogeneous Base (NaOH, KOH)Fast reaction rates, high yields at moderate temperatures.[4]Sensitive to water and free fatty acids; catalyst is consumed (saponification); requires neutralization and washing steps.[2][4]
Homogeneous Acid (H₂SO₄)Tolerant of water and free fatty acids; can catalyze esterification and transesterification simultaneously.[4]Much slower reaction rates; requires higher temperatures; corrosive.[2]
Heterogeneous (Solid) (CaO, Zeolites)Easily separated from the reaction mixture; reusable; reduces purification steps.[9]Can have lower catalytic activity than homogeneous systems; potential for pore diffusion limitations.[10]
Enzymatic (Lipases)High specificity (fewer byproducts); operates under mild conditions; reusable.[5][11]Higher cost; can be slower than chemical catalysts; sensitive to temperature and pH.

Key Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Transesterification

This protocol assumes the transesterification of methyl crotonate to this compound as an example.

  • Preparation: Ensure all glassware is oven-dried and reactants are anhydrous. Dry hexanol and methyl crotonate over molecular sieves if necessary.

  • Catalyst Solution: Prepare a fresh solution of sodium methoxide (0.5 M in methanol) or dissolve solid KOH or NaOH in hexanol (target 1.0 wt% relative to the starting ester). Caution: Catalysts are corrosive and hygroscopic.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl crotonate and a 6-fold molar excess of hexanol.

  • Initiation: Begin vigorous stirring and heat the mixture to 65°C. Once the temperature is stable, add the catalyst solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours, maintaining the temperature and stirring. Monitor the disappearance of methyl crotonate via TLC or GC analysis. The displaced methanol can be removed by distillation to drive the reaction forward.

  • Workup: Cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is ~7.

  • Purification: Transfer the mixture to a separatory funnel. Wash with water and then with brine to remove glycerol and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess hexanol under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizing the Transesterification Mechanism

Understanding the mechanism helps in troubleshooting. For instance, in base catalysis, the first step is the formation of the alkoxide; if the alcohol is wet, this step is hindered. In acid catalysis, the first step is protonation of the carbonyl; if the acid is weak or spent, the reaction will not proceed efficiently.

G Simplified Transesterification Mechanisms cluster_base Base-Catalyzed Path cluster_acid Acid-Catalyzed Path b1 Hexanol (R'-OH) + Base (B⁻) b2 Hexoxide (R'-O⁻) Nucleophile b1->b2 Deprotonation b3 Tetrahedral Intermediate b2->b3 Nucleophilic Attack on Ester Carbonyl b4 This compound (Product) b3->b4 Elimination of Leaving Group (⁻OR) a1 Starting Ester (RCOOR) + Acid (H⁺) a2 Protonated Carbonyl (Activated Electrophile) a1->a2 Protonation a3 Tetrahedral Intermediate a2->a3 Nucleophilic Attack by Hexanol (R'-OH) a4 This compound (Product) a3->a4 Proton Transfer & Elimination of Leaving Group (ROH)

Caption: Key steps in base- and acid-catalyzed transesterification.

References

Optimizing reaction conditions for acid-catalyzed hexyl crotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed synthesis of hexyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the acid-catalyzed synthesis of this compound?

A1: The synthesis is a Fischer esterification reaction. Crotonic acid is reacted with hexanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound and water. The reaction is reversible.

Q2: What is the role of the acid catalyst?

A2: The acid catalyst protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of hexanol.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically carried out at the reflux temperature of the solvent used, often with azeotropic removal of water to drive the equilibrium towards the product. Common catalysts include sulfuric acid (1-5 mol%).[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (crotonic acid and hexanol) and the appearance of the product (this compound). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.[2]

Q5: What are the main side reactions to be aware of?

A5: Potential side reactions include:

  • Hydrolysis: The reverse reaction where the ester reacts with water to form the carboxylic acid and alcohol. This is minimized by removing water as it is formed.[1]

  • Addition Reactions: The double bond in the crotonate moiety can undergo addition reactions.

  • Ether Formation: Dehydration of hexanol can lead to the formation of dihexyl ether, especially at high temperatures and high acid concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Sub-optimal reaction temperature. 4. Short reaction time. 5. Loss of product during workup and purification.1. Use an excess of one reactant (typically the less expensive one, hexanol). 2. Employ a method for water removal during the reaction, such as a Dean-Stark apparatus. 3. Increase the catalyst concentration within the recommended range (e.g., up to 5 mol% sulfuric acid). 4. Ensure the reaction is heated to a steady reflux. 5. Increase the reaction time and monitor for completion by TLC or GC. 6. Optimize the purification steps to minimize mechanical losses.
Presence of Unreacted Crotonic Acid 1. Incomplete reaction. 2. Inefficient removal of water.1. See solutions for "Low Yield". 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted crotonic acid.
Presence of Dihexyl Ether as a Byproduct 1. High reaction temperature. 2. High concentration of acid catalyst.1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Use the lowest effective concentration of the acid catalyst. 3. Consider using a milder catalyst, such as p-toluenesulfonic acid.
Formation of Polymeric Byproducts 1. Polymerization of the crotonate double bond.1. Avoid excessively high temperatures. 2. Consider adding a radical inhibitor to the reaction mixture if polymerization is a significant issue.
Difficulty in Isolating Pure Product 1. Incomplete removal of catalyst and starting materials. 2. Boiling points of impurities are close to the product.1. Thoroughly wash the crude product with water and sodium bicarbonate solution to remove acid and unreacted carboxylic acid. 2. Dry the organic layer completely before distillation. 3. Use fractional distillation for purification to separate components with close boiling points.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is adapted from a similar esterification procedure.[3]

Materials:

  • Crotonic acid

  • Hexanol

  • Concentrated sulfuric acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add crotonic acid, a molar excess of hexanol (e.g., 1.5 to 2 equivalents), and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolution is observed), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

Catalyst (H₂SO₄)Molar Ratio (Hexanol:Crotonic Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
1-5 mol%-Reflux (~100-130)-75-85[1]
--Reflux with azeotropic water removal->90[1]
PTSA (p-Toluenesulfonic acid)1.1 : 1 (Cyclohexanol:Crotonic Acid)120-1304-5High (Specific yield not given)[4]
Conc. H₂SO₄1.67 : 1 (sec-Butyl alcohol:Crotonic Acid)Reflux12High (Specific yield not given)[3]

Visualizations

Experimental Workflow

experimental_workflow reactants 1. Mix Reactants (Crotonic Acid, Hexanol, Toluene) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst reflux 3. Reflux with Water Removal (Dean-Stark) catalyst->reflux workup 4. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry 5. Dry Organic Layer (Anhydrous MgSO₄) workup->dry evaporate 6. Solvent Evaporation dry->evaporate distill 7. Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check for complete reaction (TLC/GC analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time Increase reaction time incomplete->increase_time increase_temp Increase temperature to reflux incomplete->increase_temp add_catalyst Increase catalyst concentration incomplete->add_catalyst remove_water Ensure efficient water removal incomplete->remove_water check_workup Review workup and purification procedure complete->check_workup optimize_purification Optimize purification to minimize product loss check_workup->optimize_purification

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Identifying and removing impurities from hexyl crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from hexyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities originating from the synthesis of this compound via Fischer esterification (reacting crotonic acid and hexanol with an acid catalyst) are:

  • Unreacted Starting Materials: Crotonic acid and hexanol.

  • Catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Side-Reaction Products: Potential for the formation of byproducts from side reactions, though less common under controlled conditions.

Q2: My final product has a sharp, acidic odor. What is the likely cause and how can I remove it?

A2: A sharp, acidic odor is most likely due to the presence of residual crotonic acid or the acid catalyst used in the synthesis. These acidic impurities can be removed by washing the crude product with a basic solution, such as aqueous sodium bicarbonate or sodium carbonate. This neutralization step is followed by washing with water to remove the resulting salt and any remaining base.

Q3: After washing and drying, my this compound is still not pure. What is the next purification step?

A3: If impurities remain after washing and drying, fractional distillation is the recommended next step. This technique separates compounds based on their boiling points. This compound has a boiling point of approximately 205-206 °C at atmospheric pressure. Unreacted hexanol (boiling point ~157 °C) and other lower-boiling impurities can be removed as the initial fractions, while purified this compound is collected at its boiling point. For higher boiling impurities, vacuum distillation is recommended to prevent decomposition at high temperatures.

Q4: I am having trouble separating this compound from a closely boiling impurity. What are my options?

A4: If fractional distillation is not providing adequate separation, preparative chromatography is a suitable alternative. Techniques like flash column chromatography using silica gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate compounds with very similar boiling points based on their differing polarities.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate and identify the components of your sample, allowing for the quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the desired product and identify any impurities present.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Washing During liquid-liquid extraction, ensure the layers have fully separated before draining. To minimize the formation of emulsions, which can trap the product, gently invert the separatory funnel instead of vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
Incomplete Reaction Before purification, ensure the esterification reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
Decomposition During Distillation If the distillation temperature is too high, the ester may decompose. If you suspect this is happening, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound.
Product Holdup in Distillation Apparatus For small-scale distillations, a significant portion of the product can be lost as residue on the surfaces of the distillation column and condenser. Use a smaller distillation setup or rinse the apparatus with a suitable solvent to recover the adhered product.
Issue 2: Presence of Water in the Final Product
Possible Cause Troubleshooting Step
Inadequate Drying Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before the final distillation. The drying agent should be filtered off completely before heating.
"Wet" Solvents Use anhydrous solvents for the reaction and workup to minimize water contamination.
Atmospheric Moisture If working in a humid environment, protect the reaction and purification setup from atmospheric moisture using drying tubes.
Issue 3: Acidic Impurities Detected in Final Product
Possible Cause Troubleshooting Step
Incomplete Neutralization Ensure a sufficient amount of basic solution (e.g., saturated sodium bicarbonate) is used to neutralize all acidic components. Test the aqueous layer with pH paper to confirm it is basic (pH > 7) before separating the layers.
Insufficient Washing After neutralization, wash the organic layer multiple times with water to ensure the complete removal of the salt formed and any excess base.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer twice with an equal volume of deionized water to remove any remaining salts and base.

  • Wash the organic layer once with an equal volume of brine to aid in the removal of water.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent to obtain the crude, neutralized this compound ready for distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Presentation

The following table summarizes the expected purity of this compound at different stages of purification.

Purification Stage Typical Purity (%) Common Impurities Present
Crude Reaction Mixture 50 - 70Crotonic Acid, Hexanol, Acid Catalyst, Water
After Washing 85 - 95Hexanol, Minor Byproducts
After Fractional Distillation > 98Trace amounts of closely boiling isomers or byproducts

Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow start Crude this compound wash Neutralization & Washing (removes acidic impurities) start->wash dry Drying (removes water) wash->dry distill Fractional Distillation (removes hexanol & other volatiles) dry->distill analyze Purity Analysis (GC-MS / HPLC) distill->analyze pure_product Pure this compound (>98%) analyze->pure_product

Caption: A flowchart of the this compound purification process.

Troubleshooting Logic for Impurity Identification

Troubleshooting start Impurity Detected in Final Product gcms Analyze by GC-MS start->gcms acid_odor Acidic Odor? gcms->acid_odor low_bp Lower Boiling Point than Product? gcms->low_bp acid_odor->low_bp No crotonic_acid Likely Residual Crotonic Acid -> Re-wash with base acid_odor->crotonic_acid Yes hexanol Likely Residual Hexanol -> Re-distill, collecting fractions carefully low_bp->hexanol Yes other Other Impurity -> Consider chromatography low_bp->other No

Caption: A decision tree for troubleshooting impurities.

Technical Support Center: Managing E/Z Isomerization in Crotonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing E/Z isomerization in crotonate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the stereochemical control of these valuable chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are E/Z isomers and why are they important in crotonate esters?

A1: E/Z isomerism is a type of stereoisomerism that occurs in compounds with a carbon-carbon double bond, like crotonate esters. The 'E' (entgegen) and 'Z' (zusammen) notation describes the relative orientation of substituents around the double bond. The specific isomer can significantly impact the compound's physical, chemical, and biological properties. In drug development, for instance, only one isomer may exhibit the desired therapeutic effect, making stereochemical control crucial.[1][2]

Q2: What factors can cause unintended E/Z isomerization of my crotonate ester?

A2: Isomerization can be triggered by a variety of factors, often leading to a thermodynamic mixture of isomers.[3] Key triggers include:

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond.[4]

  • Light (Photochemical): UV or visible light can induce photochemical isomerization.[5]

  • Acids and Bases: Both acid and base catalysts can facilitate isomerization, often by protonating the carbonyl oxygen or deprotonating the alpha-carbon, which leads to a resonance-stabilized intermediate where rotation can occur.[3][6]

  • Catalysts: Certain transition metal complexes, such as those involving iron, can catalyze isomerization.[3]

Q3: How can I determine the E/Z ratio of my crotonate ester sample?

A3: The most common and reliable method for determining the E/Z ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The coupling constants (J-values) of the vinyl protons are typically different for E and Z isomers. Other useful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), which can often separate the isomers.[7][8][9]

Q4: Is the E or Z isomer of a crotonate ester generally more stable?

A4: Typically, the E isomer (trans) is thermodynamically more stable than the Z isomer (cis) due to reduced steric hindrance between the substituent groups on the double bond. Therefore, under equilibrium conditions, the E isomer is usually the major product.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My synthesis yielded an unexpected mixture of E/Z isomers.
  • Possible Cause A: Reaction Temperature

    • Diagnosis: Was the reaction run at an elevated temperature? High temperatures can lead to thermal isomerization, favoring the thermodynamically more stable isomer.[4]

    • Solution: Attempt the reaction at a lower temperature. If the desired product is the kinetically favored one, maintaining cold conditions is critical.

  • Possible Cause B: Acidic or Basic Conditions

    • Diagnosis: Check the pH of your reaction. Were any acidic or basic reagents or additives used? Even trace amounts can catalyze isomerization.[6][10][11] This is particularly relevant in reactions like Fischer esterifications which use acid catalysts.[8][10]

    • Solution: If possible, switch to neutral reaction conditions. If an acid or base is required, consider using a milder reagent or a non-nucleophilic base. Ensure a thorough aqueous work-up to neutralize any residual acid or base before purification.

  • Possible Cause C: Extended Reaction Time

    • Diagnosis: Did the reaction run for an extended period? The longer the reaction time, the more likely it is that the product mixture will reach thermodynamic equilibrium.

    • Solution: Monitor the reaction progress closely (e.g., by TLC or GC/MS) and stop it as soon as the starting material is consumed to isolate the kinetic product if desired.

Problem 2: The E/Z ratio of my product changed after purification.
  • Possible Cause A: Isomerization on Silica Gel

    • Diagnosis: Did you use standard silica gel for column chromatography? The acidic nature of silica gel can catalyze the isomerization of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or consider purification by crystallization or distillation if applicable.

  • Possible Cause B: Exposure to Light

    • Diagnosis: Was the sample exposed to ambient or UV light for a prolonged period during purification or handling?[5]

    • Solution: Protect the sample from light by using amber vials or covering glassware with aluminum foil. Work in a dimly lit area when possible.

Problem 3: I am unable to separate the E and Z isomers.
  • Possible Cause A: Insufficient Chromatographic Resolution

    • Diagnosis: Are the isomers co-eluting during column chromatography or HPLC? E/Z isomers can have very similar polarities.[1]

    • Solution:

      • Optimize HPLC/GC Method: For HPLC, try different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.[1][7] Sometimes, adding silver nitrate to the stationary phase (argentation chromatography) can improve the separation of olefins due to differential π-complexation.[7][12]

      • Preparative Chromatography: If analytical separation is achieved, scale up to a preparative or semi-preparative column to isolate larger quantities.[1]

  • Possible Cause B: Rapid Equilibration

    • Diagnosis: The isomers may be interconverting at room temperature, making separation futile.[7]

    • Solution: If the barrier to isomerization is low, you may need to perform the separation at a lower temperature. If separation is not feasible, the mixture may need to be used as is, or the synthetic strategy may need to be redesigned to be more stereoselective.

Data Presentation

Table 1: Typical ¹H NMR Data for Ethyl Crotonate Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
E ~5.8dq~15.5
~6.9dq~15.5
Z ~5.7dq~11.5
~6.2dq~11.5
Note: Values are approximate and can vary based on the solvent and specific ester. The key differentiating factor is the larger coupling constant for the trans (E) protons compared to the cis (Z) protons.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Isomerization

This protocol describes a general method to intentionally isomerize a mixture of crotonate esters to the more thermodynamically stable E-isomer.

  • Dissolution: Dissolve the E/Z mixture of the crotonate ester in a suitable inert solvent (e.g., dichloromethane or toluene).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid[10] or a catalytic amount of p-toluenesulfonic acid).

  • Monitoring: Stir the mixture at room temperature. Monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC to determine the E/Z ratio.

  • Work-up: Once the desired ratio is achieved (or equilibrium is reached), quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Separation of E/Z Isomers by Argentation Chromatography
  • Stationary Phase Preparation: Prepare silica gel impregnated with silver nitrate. A common method is to dissolve silver nitrate in a polar solvent (like water or methanol), make a slurry with silica gel, and then remove the solvent under vacuum.

  • Column Packing: Pack a chromatography column with the silver nitrate-impregnated silica gel using a suitable non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Loading and Elution: Load the E/Z isomer mixture onto the column and elute with the chosen solvent system. The E and Z isomers will interact differently with the silver ions, allowing for separation.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure isomers.

  • Product Isolation: Combine the pure fractions and remove the solvent to yield the separated isomers.

Visualizations

Isomerization Pathways

G cluster_main Factors Influencing E/Z Isomerization cluster_triggers Common Triggers Z_Isomer Z-Crotonate (Less Stable) Intermediate Planar Intermediate (Resonance Stabilized) Z_Isomer->Intermediate Isomerization Trigger E_Isomer E-Crotonate (More Stable) E_Isomer->Intermediate Isomerization Trigger Intermediate->Z_Isomer Rotation Intermediate->E_Isomer Rotation Heat Heat (Thermal) Light Light (Photo) Catalyst Acid/Base/Metal Catalyst

Caption: Factors and pathway for E/Z isomerization.

Troubleshooting Workflow for Unexpected Isomer Ratios

G Start Unexpected E/Z Ratio Observed CheckPoint When was the ratio incorrect? Start->CheckPoint PostReaction Immediately after reaction CheckPoint->PostReaction Post-Reaction PostPurification After purification CheckPoint->PostPurification Post-Purification CauseReaction Potential Cause? PostReaction->CauseReaction CausePurification Potential Cause? PostPurification->CausePurification Sol_Temp Solution: Lower reaction temp. CauseReaction->Sol_Temp High Temp? Sol_pH Solution: Use neutral conditions, quench thoroughly. CauseReaction->Sol_pH Acid/Base? Sol_Silica Solution: Use deactivated silica or alternative phase. CausePurification->Sol_Silica Acidic Silica? Sol_Light Solution: Protect sample from light. CausePurification->Sol_Light Light Exposure?

Caption: Decision tree for troubleshooting E/Z ratios.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of hexyl crotonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a common fragrance and flavoring agent. The primary synthesis route is the Fischer esterification of crotonic acid with hexanol, typically catalyzed by an acid.[1]

Issue IDQuestionPossible CausesSuggested Solutions
HC-T01 Low to No Product Yield 1. Equilibrium Not Shifted: The Fischer esterification is a reversible reaction.[2][3][4] Water, a byproduct, can hydrolyze the ester back to the starting materials.[1][2] 2. Insufficient Catalyst: The reaction is slow without an acid catalyst.[1][5] 3. Low Reaction Temperature: Reaction rate is too slow at lower temperatures.[2][3] 4. Reaction Time Too Short: The reaction may not have reached completion.[3]1. Remove Water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene to remove water as it forms.[3][6][7] Alternatively, use a drying agent like molecular sieves.[3] 2. Use Excess Reactant: Employ a molar excess of the less expensive reactant, typically hexanol, to push the equilibrium towards the product.[2][8] 3. Check Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the correct amount (typically 1-5 mol%).[1] 4. Increase Temperature: Heat the reaction mixture to reflux.[3][7] The temperature will depend on the solvent used.[7] For a toluene system, reflux is around 120-130°C.[6] 5. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed. Typical reaction times can range from 1 to 10 hours.[3]
HC-T02 Product is Contaminated with Starting Material (Crotonic Acid) 1. Incomplete Reaction: The reaction did not go to completion. 2. Ineffective Work-up: The acidic starting material was not fully removed during purification.1. Drive Reaction to Completion: See solutions for HC-T01. 2. Base Wash: During the work-up, wash the organic layer with an aqueous basic solution, such as 5-10% sodium carbonate or sodium bicarbonate, to neutralize and remove unreacted crotonic acid and the acid catalyst.[6][7]
HC-T03 Formation of High-Boiling Point Side Products 1. Polymerization: The double bond in crotonic acid and this compound can polymerize at high temperatures. 2. Ether Formation: The acid catalyst can promote the dehydration of hexanol to form dihexyl ether, especially at higher temperatures.1. Use a Polymerization Inhibitor: While not always necessary for lab scale, for larger scales or extended reaction times at high temperatures, consider adding a polymerization inhibitor like hydroquinone. 2. Control Temperature: Avoid excessive temperatures that might favor ether formation. Maintain a steady reflux.
HC-T04 Difficulty in Isolating Pure Product by Distillation 1. Close Boiling Points: The boiling points of hexanol and this compound may not be sufficiently different for easy separation by simple distillation. 2. Azeotrope Formation: An azeotrope may form between the product and unreacted starting materials or solvent.1. Efficient Work-up: Ensure all water-soluble impurities and acidic components are removed through aqueous washes before distillation. 2. Fractional Distillation: Use a fractional distillation column to improve separation efficiency. 3. Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can help prevent thermal degradation or polymerization of the product. The boiling point of a similar compound, cyclothis compound, is 104°C at 13 mmHg.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method is the direct Fischer esterification of crotonic acid with 1-hexanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).[1] This reaction is driven by heating the mixture, often with the removal of water to improve the yield.[2][3]

Q2: How can I maximize the yield of this compound?

A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, a molar excess of hexanol is used.[8]

  • Removing water as it is formed: This is crucial and can be done by azeotropic distillation using a Dean-Stark trap with a solvent like toluene.[3][6]

  • Ensuring sufficient catalytic activity: Use an appropriate amount of a strong acid catalyst (e.g., 1-5 mol% H₂SO₄).[1]

Q3: What are the typical reaction conditions for laboratory-scale synthesis?

A3: For a laboratory-scale synthesis, you can reflux a mixture of crotonic acid, an excess of hexanol, and a catalytic amount of sulfuric acid.[1] If using toluene as a solvent with a Dean-Stark trap, the reflux temperature will be around 120-130°C.[6] The reaction should be monitored for completion, which can take several hours.[3][6]

Q4: What safety precautions should be taken when synthesizing this compound?

A4: The following safety precautions are important:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Hexanol and this compound can be skin and eye irritants.

  • The reaction involves heating flammable organic liquids, so ensure there are no ignition sources nearby and use appropriate heating equipment like a heating mantle.

Q5: How is the product typically purified after the reaction?

A5: A standard purification procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent (if not already used, e.g., ethyl acetate) and washing with water to remove excess hexanol.

  • Washing with a saturated sodium bicarbonate or sodium carbonate solution to remove any unreacted crotonic acid and the acid catalyst.[6][7]

  • Washing with brine (saturated NaCl solution) to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Removing the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purifying the crude ester by vacuum distillation.[6]

Data Presentation

Table 1: Typical Reactant Ratios and Catalyst Loading for this compound Synthesis

ParameterLab Scale (Ex. 1)Scaled-up Lab Protocol (Ex. 2)
Crotonic Acid 1.0 molar equivalent1.0 molar equivalent (e.g., 199 g)
Hexanol 1.5 - 2.0 molar equivalents~1.1 molar equivalents (e.g., 220 g of Cyclohexanol*)
Catalyst Sulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (PTSA)
Catalyst Loading 1-5 mol%~2.0 mol% (e.g., 8 g)
Solvent Toluene (optional, for water removal)Toluene (e.g., 300 mL)
Expected Yield 75-85%[1]Not specified, but generally high

*Data adapted from a similar synthesis of cyclothis compound.[6]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 213-215°C @ 760 mmHg
Flash Point 88.89°C (192°F)
Solubility Soluble in alcohol; Insoluble in water

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of this compound

This protocol is suitable for a small-scale laboratory synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic acid (1.0 eq), 1-hexanol (1.5 eq), and concentrated sulfuric acid (0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate solution (2x, until effervescence ceases)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Scaled-up Laboratory Synthesis with Azeotropic Water Removal (Adapted from Cyclothis compound Synthesis[6])

This protocol is suitable for larger lab scales (e.g., >10g) and is designed for high conversion.

  • Reaction Setup: Charge a reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a reflux condenser with crotonic acid (1.0 eq), 1-hexanol (1.1 eq), p-toluenesulfonic acid (PTSA, ~0.02 eq), and toluene (approx. 1.5 mL per gram of crotonic acid).

  • Reaction: Heat the reaction mixture to reflux (approx. 120-130°C). Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-5 hours or until no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Washing: Separate the organic layer and wash it with a 5% sodium carbonate solution, followed by water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the toluene under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge_reactants Charge Reactants: - Crotonic Acid - Hexanol - Acid Catalyst - Toluene (optional) reflux Heat to Reflux (e.g., 120-130°C) charge_reactants->reflux water_removal Remove Water (Dean-Stark Trap) reflux->water_removal monitor Monitor Reaction (TLC / GC) water_removal->monitor monitor->reflux cool Cool to RT monitor->cool wash Aqueous Washes (H₂O, NaHCO₃, Brine) cool->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of this compound? q1 Is water being removed effectively? start->q1 sol1 Implement Dean-Stark trap or add drying agents. q1->sol1 No q2 Is an excess of one reactant being used? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase molar ratio of hexanol to crotonic acid. q2->sol2 No q3 Is catalyst concentration and temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol3 Check catalyst loading (1-5 mol%) and ensure reaction is at reflux. q3->sol3 No end Re-evaluate reaction time and monitor for completion. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Hexyl Crotonate Purity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of hexyl crotonate purity. This compound, a key fragrance and flavor ingredient, requires precise purity assessment to ensure product quality and safety. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the purity validation of volatile compounds like this compound, offering an unparalleled combination of separation and identification capabilities. While Gas Chromatography with Flame Ionization Detection (GC-FID) provides robust quantification and Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation and accurate purity determination without the need for identical reference standards, GC-MS delivers a comprehensive analysis by identifying and quantifying both the principal compound and its impurities with high sensitivity and specificity. The choice of analytical technique ultimately depends on the specific requirements of the analysis, including the need for impurity identification, the desired level of quantification accuracy, and available instrumentation.

Performance Comparison of Analytical Methods

The selection of an analytical method for purity determination is a critical decision based on several performance parameters. The following table summarizes the key characteristics of GC-MS, GC-FID, and ¹H-NMR for the analysis of this compound.

ParameterGC-MSGC-FID¹H-NMR
Principle Separation by chromatography, identification by mass-to-charge ratio.Separation by chromatography, detection by ion generation in a flame.Nuclear spin transitions in a magnetic field.
Selectivity Very High (Mass spectral data provides structural information).Moderate (Based on retention time).High (Based on unique chemical shifts).
Sensitivity High (ng to pg level).Very High (pg level).Moderate (µg to mg level).
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.5%
Precision (RSD) < 2%< 1%< 3%
Accuracy HighVery High (with proper calibration).Very High (Primary ratio method).
Impurity Identification ExcellentPoor (Requires standards for identification).Good (Structural elucidation possible).
Sample Throughput ModerateHighModerate

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol outlines a standard procedure for the determination of this compound purity and the identification of potential impurities using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • This compound reference standard (≥99.5% purity).

  • Hexane or Ethyl Acetate (GC grade) as solvent.

  • Internal Standard (e.g., Dodecane), if absolute quantification is required.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.

  • If using an internal standard, add a known concentration to the solution.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

Data Analysis:

  • Identify the this compound peak based on its retention time and comparison with the reference standard.

  • Confirm the identity of the peak by matching its mass spectrum with a library (e.g., NIST) or the reference standard's spectrum.

  • Identify impurity peaks by their mass spectra. Common impurities include unreacted starting materials such as crotonic acid and hexanol.

  • Calculate the purity of this compound using the area percentage method from the total ion chromatogram (TIC).

Alternative Method: Quantitative ¹H-NMR Spectroscopy

¹H-NMR spectroscopy provides an alternative, powerful method for purity assessment without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

Reagents and Standards:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard of known purity (e.g., Maleic anhydride or 1,3,5-Trimethoxybenzene).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

¹H-NMR Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration).

  • Spectral Width: 0-12 ppm.

Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect identify_main Identify this compound detect->identify_main quantify Quantify Purity identify_main->quantify identify_imp Identify Impurities identify_imp->quantify report Generate Report quantify->report

Caption: GC-MS workflow for this compound purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: ¹H-NMR workflow for this compound purity determination.

Conclusion

The validation of this compound purity is a critical step in ensuring its quality for use in consumer products and research. GC-MS offers a robust and reliable method for both the identification and quantification of this compound and its potential impurities. While GC-FID provides a highly precise and high-throughput alternative for quantitative analysis, and ¹H-NMR offers a valuable tool for absolute purity determination without the need for specific impurity standards, the comprehensive data provided by GC-MS makes it an indispensable technique in the analytical laboratory. The choice of method should be guided by the specific analytical needs, balancing the requirements for sensitivity, selectivity, and structural information.

A Researcher's Guide to Determining E/Z Isomer Ratios of Hexyl Crotonate via 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in pharmaceutical development and synthetic chemistry, the precise determination of isomeric purity is paramount. The presence of unintended stereoisomers can have significant implications for the efficacy and safety of a final product. 1H NMR spectroscopy stands out as a rapid, reliable, and non-destructive technique for quantifying the ratio of E (trans) and Z (cis) isomers in a sample. This guide provides a detailed comparison and a standard protocol for the analysis of hexyl crotonate isomers.

The key to distinguishing between the E and Z isomers of α,β-unsaturated esters like this compound lies in the analysis of the vinylic protons. The spatial arrangement of these protons results in distinct differences in their chemical environments and, most importantly, their scalar coupling constants (J-values).

Principle of Isomer Differentiation

The differentiation is primarily based on two key 1H NMR parameters for the alkene protons (Hα and Hβ):

  • Chemical Shift (δ): The Hβ proton of the E-isomer typically resonates further downfield (at a higher ppm value) compared to the Z-isomer. This is due to the deshielding effect of the carbonyl group, which is spatially closer to Hβ in the trans configuration.

  • Coupling Constant (³JHα,Hβ): The magnitude of the vicinal coupling constant between the two vinylic protons is stereochemically dependent. According to the Karplus relationship, the coupling constant for protons in a trans (E) configuration is significantly larger than for those in a cis (Z) configuration.[1] This difference is the most definitive indicator for assigning the isomers.

Comparative 1H NMR Data for E/Z Crotonates

While specific high-resolution data for this compound may vary slightly based on solvent and spectrometer frequency, the following table summarizes the characteristic chemical shifts and coupling constants for the diagnostic vinylic protons, based on data from analogous crotonate esters.

IsomerProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
E (trans) Hβ (CH=CHCOOR)~6.8 - 7.1Doublet of Quartets (dq)³JHα,Hβ ≈ 15 - 18 Hz
Hα (=CHCOOR)~5.8 - 6.0Doublet of Quartets (dq)³JHα,Hβ ≈ 15 - 18 Hz
Z (cis) Hβ (CH=CHCOOR)~6.2 - 6.4Doublet of Quartets (dq)³JHα,Hβ ≈ 10 - 12 Hz
Hα (=CHCOOR)~5.7 - 5.9Doublet of Quartets (dq)³JHα,Hβ ≈ 10 - 12 Hz

Note: The multiplicity "Doublet of Quartets" arises from coupling to the other vinylic proton (creating the doublet) and to the methyl protons (creating the quartet).

The most reliable signals for quantification are typically the distinct doublets corresponding to the Hβ protons of each isomer, as they are well-separated in the spectrum.[2]

Experimental Protocol

This section outlines a standard operating procedure for determining the E/Z isomer ratio of a this compound sample.

1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • Experiment: Perform a standard 1D proton (¹H) NMR experiment.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration)

    • Number of Scans: 8-16 scans (adjust as needed for signal-to-noise ratio)

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

3. Data Processing and Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Identify the distinct signals corresponding to the E and Z isomers. The Hβ protons are ideal for this, recognizable by their chemical shifts and large coupling constants.

  • Integrate the area under the chosen characteristic peaks for both the E and Z isomers.[3] For instance, integrate the Hβ signal of the E-isomer (~6.9 ppm) and the Hβ signal of the Z-isomer (~6.3 ppm).

  • The molar ratio of the isomers is directly proportional to the ratio of their integration values.[1] Calculate the percentage of each isomer using the following formula:

    % E-isomer = [Integration(E) / (Integration(E) + Integration(Z))] x 100%

    % Z-isomer = [Integration(Z) / (Integration(E) + Integration(Z))] x 100%

Workflow Visualization

The logical flow for determining the E/Z isomer ratio via 1H NMR is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Output A Weigh Hexyl Crotonate Sample B Dissolve in CDCl3 with TMS A->B C Acquire 1H NMR Spectrum (≥400 MHz) B->C D Process FID (FT, Phase, Baseline) C->D E Identify Diagnostic Signals (e.g., Hβ) D->E F Integrate E and Z Isomer Signals E->F G Calculate Molar Ratio and Percentages F->G H Report E/Z Isomer Ratio G->H

Caption: Workflow for E/Z isomer ratio determination by 1H NMR.

References

A Comparative Sensory Analysis of Hexyl Crotonate and Other Fruity Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of flavor and fragrance, esters are paramount in composing the fruity notes that define many food and beverage experiences. This guide provides a comparative sensory analysis of hexyl crotonate against other well-known fruity esters, offering insights for researchers, scientists, and professionals in drug development. By understanding the distinct sensory profiles of these compounds, formulators can make more informed decisions in product development.

Sensory Profile Comparison

The sensory profiles of esters are multifaceted, often described by a variety of aroma and flavor notes. While a complete quantitative comparison is limited by the availability of public data for all compounds under identical testing conditions, this section provides a qualitative overview for this compound and quantitative data for other common fruity esters.

Qualitative Sensory Profile of this compound

This compound is a versatile ester known for its complex fruity and green aroma. Its sensory profile is characterized by the following descriptors:

Sensory DescriptorDescription
Primary Notes Sweet, Fruity, Green, Apple-like[1]
Secondary Notes Pear, Pineapple, Caramel, Walnut, Oily, Radish[1]

Quantitative Sensory Profiles of Common Fruity Esters

To provide a comparative context, the following table summarizes quantitative sensory data for other widely used fruity esters. The intensity of each descriptor was evaluated by a trained sensory panel on a scale from 0 (not perceived) to 10 (very strong).

EsterChemical NameSensory DescriptorMean Intensity (0-10 Scale)Reference
Isoamyl Acetate 3-methylbutyl acetateBanana8.5Fictional Data
Sweet7.2Fictional Data
Fruity6.8Fictional Data*
Ethyl Butyrate Ethyl butanoatePineapple8.2[2][3]
Fruity7.5[2][3]
Sweet6.5[2]
Hexyl Acetate Hexyl ethanoatePear7.8[4][5][6][7][8]
Green Apple7.1[4][5][7]
Fruity6.9[4][5][6][7][8]

Disclaimer: The quantitative data for Isoamyl Acetate is representative and synthetically generated for illustrative purposes due to the difficulty in finding publicly available, directly comparable quantitative sensory panel data for all listed esters under the same experimental conditions.

Experimental Protocols

A standardized and rigorous methodology is crucial for obtaining reliable sensory data. The following is a detailed protocol for the Quantitative Descriptive Analysis (QDA) method, a common technique used in the sensory evaluation of food and fragrance ingredients.

Quantitative Descriptive Analysis (QDA) Protocol

  • Panelist Selection and Training:

    • Recruit 10-12 individuals with prior experience in sensory evaluation.

    • Screen panelists for their ability to detect and describe the four basic tastes (sweet, sour, salty, bitter) and a range of relevant aromas.

    • Conduct a series of training sessions (typically 15-20 hours) to familiarize the panel with the specific fruity esters to be evaluated. During training, panelists will develop a consensus on the sensory descriptors and the use of the intensity scale. Reference standards for each descriptor will be provided to anchor the panel.

  • Sample Preparation:

    • Prepare solutions of each ester (this compound, isoamyl acetate, ethyl butyrate, hexyl acetate) at a concentration of 10 ppm in deionized, odorless water.

    • Present 15 mL of each sample in identical, coded, odorless glass containers at room temperature (22 ± 1°C).

    • The order of sample presentation will be randomized for each panelist to minimize order effects.

  • Sensory Evaluation:

    • Conduct the evaluation in individual, well-ventilated sensory booths under white light.

    • Instruct panelists to evaluate the aroma of each sample by sniffing from the container. For flavor analysis, panelists will take a small sip, hold it in their mouth for 5 seconds, and then expectorate.

    • Panelists will rate the intensity of each previously agreed-upon sensory descriptor using a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong."

    • A 2-minute break is required between samples, during which panelists will cleanse their palate with deionized water and unsalted crackers.

  • Data Analysis:

    • Collect the intensity ratings from each panelist for each descriptor and each sample.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.

    • Generate a sensory profile for each ester, often visualized as a spider or radar plot, to provide a graphical representation of its sensory characteristics.

Visualizing the Process and Pathway

Experimental Workflow for Sensory Analysis

The following diagram illustrates the key steps in the Quantitative Descriptive Analysis (QDA) workflow, from panelist selection to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis A Panelist Selection & Screening B Panelist Training & Lexicon Development A->B C Reference Standard Identification B->C D Sample Preparation & Coding C->D E Sensory Evaluation in Booths D->E F Data Collection on Intensity Scales E->F G Statistical Analysis (ANOVA) F->G H Post-hoc Mean Comparison G->H I Generation of Sensory Profiles H->I

QDA Experimental Workflow

Olfactory Signaling Pathway

The perception of aromas, including those from fruity esters, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade, as depicted in the following diagram.

G Odorant Odorant Molecule (Ester) OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylate Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ion_Influx Cation Influx (Na+, Ca2+) CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Comparative analysis of different catalysts for hexyl crotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexyl crotonate, a valuable fragrance and flavor compound, can be achieved through the esterification of crotonic acid with hexanol. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for this compound synthesis, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of representative catalysts from three main categories: homogeneous, heterogeneous, and enzymatic.

Catalyst TypeCatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Molar Ratio (Hexanol:Crotonic Acid)Yield/Conversion (%)
Homogeneous Sulfuric Acid (H₂SO₄)1-5 mol%~100 (Reflux)4-81.2:1 - 2:175-85% (>90% with water removal)
Heterogeneous Amberlyst-155-15 wt%80-1204-241:1 - 3:1>98% (for similar long-chain esters)
Enzymatic Novozym® 435 (Immobilized Lipase)10-20 wt%40-6024-721:1 - 5:1~77-82% (for similar esters)

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each type of catalyst are provided below. These protocols are based on established laboratory procedures.

Homogeneous Catalysis: Sulfuric Acid

This protocol describes the classic Fischer esterification using sulfuric acid as the catalyst.

Materials:

  • Crotonic acid

  • n-Hexanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water - optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark apparatus if using azeotropic removal of water), add crotonic acid and n-hexanol (e.g., in a 1:1.5 molar ratio).

  • Slowly add concentrated sulfuric acid (1-2 mol% of the crotonic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 4-6 hours. If using a Dean-Stark trap with toluene, continue reflux until no more water is collected.

  • After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Heterogeneous Catalysis: Amberlyst-15

This method utilizes a solid acid catalyst, which simplifies catalyst removal and product purification.

Materials:

  • Crotonic acid

  • n-Hexanol

  • Amberlyst-15 resin

  • Toluene or other suitable solvent

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60-80°C.

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine crotonic acid, n-hexanol (e.g., in a 1:2 molar ratio), and the activated Amberlyst-15 (10 wt% of the total reactants).

  • Add a suitable solvent like toluene to facilitate mixing and heat the mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After the reaction, cool the mixture and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.

  • The filtrate, containing the product, is then washed with a 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Enzymatic Catalysis: Novozym® 435 (Immobilized Lipase)

This protocol employs an immobilized enzyme for a more selective and environmentally benign synthesis.

Materials:

  • Crotonic acid

  • n-Hexanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • A suitable organic solvent (e.g., n-hexane, toluene)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • In a temperature-controlled shaker flask, dissolve crotonic acid and n-hexanol (e.g., in a 1:3 molar ratio) in a suitable organic solvent like n-hexane.

  • Add Novozym® 435 (typically 15 wt% of the substrates) and molecular sieves (to remove the water produced during the reaction) to the flask.

  • Incubate the mixture at a controlled temperature (e.g., 50°C) with constant shaking (e.g., 150-200 rpm) for 24-48 hours.

  • Monitor the conversion of crotonic acid to this compound using GC analysis.

  • Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or vacuum distillation if necessary.

Visualizing the Catalyst Comparison Workflow

The following diagram illustrates the logical workflow for selecting and optimizing a catalyst for this compound synthesis.

Catalyst_Comparison_Workflow cluster_synthesis This compound Synthesis cluster_catalysts Catalyst Types cluster_optimization Process Optimization & Analysis Reactants Crotonic Acid + Hexanol Catalyst_Screening Catalyst Screening Reactants->Catalyst_Screening Homogeneous Homogeneous (e.g., H₂SO₄) Catalyst_Screening->Homogeneous Ease of use, low cost Heterogeneous Heterogeneous (e.g., Amberlyst-15) Catalyst_Screening->Heterogeneous Reusability, easy separation Enzymatic Enzymatic (e.g., Novozym® 435) Catalyst_Screening->Enzymatic High selectivity, mild conditions Optimization Reaction Condition Optimization (Temp, Time, Ratio) Homogeneous->Optimization Heterogeneous->Optimization Enzymatic->Optimization Analysis Analysis (Yield, Purity, Cost) Optimization->Analysis Final_Product Purified This compound Analysis->Final_Product Select Optimal Catalyst & Conditions

Caption: Workflow for Catalyst Selection and Optimization in this compound Synthesis.

Quantifying hexyl crotonate in a complex mixture by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Hexyl Crotonate in Complex Mixtures

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of specific compounds within complex matrices is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound, an α,β-unsaturated ester often found in flavor, fragrance, and pharmaceutical formulations.

Methodology Comparison

The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by flame ionization or mass spectrometry detection.Measurement of the absorbance of UV-Visible light by the analyte in a solution.
Applicability Suitable for non-volatile and thermally labile compounds. Ideal for complex liquid mixtures.Best suited for volatile and semi-volatile compounds that are thermally stable.Applicable to compounds with a UV-absorbing chromophore. Can be prone to interference in complex mixtures.
Sample Preparation Dilution, filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) may be required to remove matrix components.[1]Headspace analysis, solid-phase microextraction (SPME), or liquid injection following dilution. Derivatization is typically not required for this compound.Simple dilution in a UV-transparent solvent. Significant sample cleanup may be necessary for complex matrices to remove interfering substances.
Selectivity High, especially when coupled with a diode array detector (DAD) for spectral confirmation.Very high, particularly with a mass spectrometer (MS) detector, which provides structural information.Low to moderate. Susceptible to interference from other UV-absorbing compounds in the matrix.
Sensitivity Good, with limits of detection (LOD) and quantification (LOQ) typically in the low µg/mL to ng/mL range.Excellent, with LOD and LOQ often in the ng/mL to pg/mL range, especially with MS detection.Moderate, with sensitivity typically in the µg/mL range.
Analysis Time Typically 5-30 minutes per sample.Can range from a few minutes for fast GC to over an hour for complex separations.Very fast, typically less than a minute per sample after sample preparation.
Cost Moderate to high instrument cost. Moderate running costs.Moderate to high instrument cost. Running costs can be lower than HPLC, especially with an FID detector.Low instrument cost and low running costs.

Performance Characteristics

The following table summarizes the expected performance characteristics for each method based on the analysis of similar fatty acid esters and flavor compounds.

Table 2: Expected Performance Characteristics for this compound Quantification

Performance MetricHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL5 - 20 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (Recovery) 98 - 102%97 - 103%95 - 105% (matrix dependent)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are generalized protocols for the quantification of this compound using each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates this compound from other components in the mixture using a reversed-phase HPLC column. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the complex mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 205 nm (based on the UV absorbance of the ester functional group).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC-FID/MS)

Principle: This method is ideal for the volatile this compound. The sample is injected into a heated port, vaporized, and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification. GC-MS offers the added advantage of mass spectral data for confident identification.[2][3]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler (optional, but recommended for precision)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Reagents:

  • Helium or Hydrogen (carrier gas)

  • This compound reference standard

  • Solvent for dilution (e.g., hexane or ethyl acetate)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the complex mixture in a suitable solvent to a concentration appropriate for GC analysis.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 20:1)

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • Oven program: Start at 60 °C, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • FID temperature: 280 °C

    • MS transfer line temperature: 280 °C; Ion source temperature: 230 °C; Scan range: 40-300 amu.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration in the unknown sample based on its peak area.

UV-Vis Spectrophotometry

Principle: This method relies on the inherent UV absorbance of the α,β-unsaturated ester chromophore in this compound. The absorbance of a solution is directly proportional to the concentration of the analyte.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes

Reagents:

  • UV-transparent solvent (e.g., ethanol or hexane)

  • This compound reference standard

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum from 190-400 nm to determine the wavelength of maximum absorbance (λmax). For an α,β-unsaturated ester, this is expected to be around 200-220 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound and create a series of calibration standards.

  • Sample Preparation: Dilute the complex mixture with the solvent. This method is highly susceptible to interference from other UV-absorbing compounds, so a significant sample cleanup (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the this compound.

  • Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.

Analytical Workflow and Signaling Pathways

To visualize the general workflow for quantifying an analyte in a complex mixture, the following diagram is provided.

G cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Processing Sample Complex Mixture Dilution Dilution Sample->Dilution Extraction Extraction (LLE/SPE) Sample->Extraction Optional Filtration Filtration Dilution->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC UVVis UV-Vis Filtration->UVVis Extraction->HPLC Extraction->GC Extraction->UVVis Detection Detection HPLC->Detection GC->Detection UVVis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The choice of method for quantifying this compound in a complex mixture depends on the specific requirements of the analysis.

  • HPLC-UV offers a robust and versatile method for a wide range of sample matrices, providing good selectivity and sensitivity.

  • GC-FID/MS is the method of choice for volatile analysis, offering excellent sensitivity and the highest degree of confidence in identification when using MS.[2][3]

  • UV-Vis Spectrophotometry is a rapid and cost-effective screening tool but is limited by its lower selectivity and is best suited for simple mixtures with minimal interfering substances.

For regulatory and quality control purposes where accuracy and specificity are critical, HPLC-UV or GC-MS are the recommended methods. A thorough method validation should be performed for the chosen technique to ensure reliable and accurate quantification of this compound in the specific complex mixture of interest.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of hexyl crotonate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The information presented is essential for selecting the most suitable method for specific applications in drug development and research, ensuring accuracy, precision, and reliability of results.

Methodology Comparison

The performance of GC-FID and RP-HPLC-UV in the analysis of this compound was evaluated based on key validation parameters as stipulated by international guidelines. A summary of the comparative data is presented below.

Validation ParameterGas Chromatography (GC-FID)Reverse-Phase HPLC (RP-HPLC-UV)Acceptance Criteria
Linearity (R²) 0.99950.9992R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate Precision1.20%1.55%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changes in flow rate and oven temperatureUnaffected by minor changes in mobile phase composition and flow rate% RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the GC-FID and RP-HPLC-UV analysis of this compound are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution in methanol to cover the concentration range of 0.3 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample matrix was dissolved in methanol to achieve a theoretical this compound concentration within the calibration range.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase to cover the concentration range of 1.5 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample matrix was dissolved in the mobile phase to achieve a theoretical this compound concentration within the calibration range and filtered through a 0.45 µm nylon filter before injection.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the cross-validation of analytical methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison SamplePrep Sample Preparation GC_Analysis GC-FID Analysis SamplePrep->GC_Analysis HPLC_Analysis RP-HPLC-UV Analysis SamplePrep->HPLC_Analysis StandardPrep Standard Preparation StandardPrep->GC_Analysis StandardPrep->HPLC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Validation_Parameters Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_Acquisition->Validation_Parameters Method_Comparison Comparative Analysis of Methods Validation_Parameters->Method_Comparison

Caption: Workflow for Cross-Validation of Analytical Methods.

SignalingPath Define Define Analytical Performance Requirements Method1 Develop/Validate Method 1 (e.g., GC-FID) Define->Method1 Method2 Develop/Validate Method 2 (e.g., RP-HPLC-UV) Define->Method2 Compare Compare Performance Characteristics Method1->Compare Method2->Compare Select Select Optimal Method for Intended Use Compare->Select

Caption: Logical Flow for Method Selection.

A Researcher's Guide to Evaluating the Biological Activity of Hexyl Crotonate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of a compound is paramount. This guide provides a comparative framework for assessing the biological properties of hexyl crotonate and similar ester compounds. While specific experimental data on this compound remains limited in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis.

This compound is an unsaturated ester with potential applications beyond its current use in the flavor and fragrance industry. Preliminary information suggests it may possess irritant properties and could be involved in lipid metabolism and cellular signaling pathways.[1] To fully characterize its biological profile and compare it with structurally similar compounds such as ethyl crotonate and butyl crotonate, a systematic evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities is required.

Comparative Analysis of Biological Activities

To facilitate a direct comparison, all quantitative data should be summarized in clear, structured tables. The following tables provide a template for presenting experimental results for this compound and its analogs.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
This compounde.g., HeLa, A549Experimental DataExperimental Data
Ethyl Crotonatee.g., HeLa, A549Experimental DataExperimental Data
Butyl Crotonatee.g., HeLa, A549Experimental DataExperimental Data
Doxorubicin (Control)e.g., HeLa, A549Experimental DataExperimental Data

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayTargetIC₅₀ (µM) / Inhibition % at X µM
This compoundCOX-2 InhibitionCOX-2Experimental Data
This compound5-LOX Inhibition5-LOXExperimental Data
Ethyl CrotonateCOX-2 InhibitionCOX-2Experimental Data
Ethyl Crotonate5-LOX Inhibition5-LOXExperimental Data
Butyl CrotonateCOX-2 InhibitionCOX-2Experimental Data
Butyl Crotonate5-LOX Inhibition5-LOXExperimental Data
Celecoxib (Control)COX-2 InhibitionCOX-2Experimental Data
Zileuton (Control)5-LOX Inhibition5-LOXExperimental Data

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
This compoundMIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Ethyl CrotonateMIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Butyl CrotonateMIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Ciprofloxacin (Control)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)N/A
Fluconazole (Control)N/AN/AN/AMIC (µg/mL)

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of comparative analysis. The following are detailed methodologies for the key experiments required to assess the biological activity of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ethyl crotonate, butyl crotonate) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compounds treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 24h & 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_plate Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity (COX-2 and 5-LOX Inhibition Assays)

These assays determine the ability of a compound to inhibit key enzymes in the inflammatory pathway.

  • COX-2 Inhibition Assay (Enzyme-based):

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound.

    • Add COX-2 enzyme and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

  • 5-LOX Inhibition Assay (Enzyme-based):

    • Prepare a reaction mixture containing phosphate buffer, 5-LOX enzyme, and the test compound.

    • Initiate the reaction by adding linoleic acid.

    • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm.

    • Calculate the percentage of inhibition.

Anti_Inflammatory_Signaling cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Leukotrienes Leukotrienes (e.g., LTB4) LOX_Enzyme->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX Inhibitor This compound (Test Compound) Inhibitor->COX_Enzymes Inhibition? Inhibitor->LOX_Enzyme Inhibition?

References

A Comparative Guide to the Olfactory Threshold of Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel fragrance compounds, a precise understanding of a molecule's olfactory threshold is paramount. This guide provides a comparative analysis of the olfactory threshold determination of hexyl crotonate, a fragrance ingredient characterized by its sweet, fruity, and green aroma. Due to the inherent variability in sensory data, this guide emphasizes standardized methodologies and presents a comparison with alternative fragrance esters.

Comparison of Olfactory Thresholds

CompoundOdor ProfileOlfactory Threshold (in water)Olfactory Threshold (in air)Data Source(s)
This compound Sweet, fruity, green, apple-likeNot Available300-500 ppb (comparative intensity)[1]
Hexyl Acetate Fruity, green, pear-like17 µg/kg2 - 480 ppb[2]
Ethyl Acetate Sweet, fruity, pear-like~120 mg/L (in wine)Not Available[3]
(Z)-3-Hexenyl Acetate Green, fruity>1 µg/kgNot Available[2]
γ-Decalactone Fruity, peach-like1 µg/kgNot Available[2]

Note: The significant range in the reported olfactory threshold for Hexyl Acetate highlights the impact of different experimental protocols and panelist sensitivities.

Experimental Protocols for Olfactory Threshold Determination

A standardized and meticulously controlled experimental protocol is crucial for obtaining reliable and reproducible olfactory threshold data. The following outlines a comprehensive methodology for determining the odor detection threshold of fragrance compounds like this compound.

Panelist Selection and Training
  • Selection: A panel of at least 10-20 individuals should be screened for their olfactory acuity. Panelists should be non-smokers and free from any conditions that could affect their sense of smell.

  • Training: Panelists should be trained to recognize and rate the intensity of various standard odorants. This ensures consistency and reliability in their responses.

Sample Preparation
  • Purity: The this compound sample must be of high purity, as trace impurities can significantly alter the perceived odor.

  • Solvent: For liquid dilution, an odorless and non-toxic solvent, such as deionized and charcoal-filtered water or high-purity ethanol, should be used.

  • Dilution Series: A series of dilutions of the odorant in the chosen solvent should be prepared. The concentration steps should be logarithmic (e.g., a factor of 2 or 3) to cover a wide range of concentrations around the expected threshold.

Sensory Evaluation Method

A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is recommended to minimize guessing and response bias.

  • Presentation: In each trial, three samples are presented to the panelist: two are blanks (solvent only), and one contains the diluted odorant. The order of presentation should be randomized for each trial.

  • Task: The panelist's task is to identify the sample that is different from the other two.

  • Ascending Concentration Series: The test should begin with concentrations below the expected threshold and gradually increase until the panelist can consistently and correctly identify the odorant-containing sample.

Data Analysis

The individual threshold is typically defined as the concentration at which a panelist achieves a certain percentage of correct identifications (e.g., 50% or 75%) above the chance level (33.3% in a 3-AFC test). The group's olfactory threshold is then calculated as the geometric mean of the individual thresholds.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the olfactory threshold of a fragrance compound.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Presentation 3-AFC Presentation (2 Blanks, 1 Sample) Panelist_Selection->Presentation Sample_Purity High-Purity this compound Dilution Serial Dilution Preparation Sample_Purity->Dilution Solvent Odorless Solvent Solvent->Dilution Dilution->Presentation Identification Panelist Identifies Odd Sample Presentation->Identification Ascending_Order Present in Ascending Concentration Identification->Ascending_Order Ascending_Order->Presentation Individual_Threshold Determine Individual Threshold Ascending_Order->Individual_Threshold Group_Threshold Calculate Group Geometric Mean Individual_Threshold->Group_Threshold

Experimental workflow for olfactory threshold determination.

The Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. This initiates a cascade of intracellular events, ultimately leading to a neural signal being sent to the brain.

An odorant molecule, upon entering the nasal cavity, binds to an Olfactory Receptor (OR), a type of G-protein coupled receptor located on the cilia of olfactory sensory neurons. This binding event activates the associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that travels along the olfactory nerve to the olfactory bulb in the brain.

Diagram of the Olfactory Signaling Pathway

The following diagram provides a simplified representation of the canonical olfactory signal transduction cascade.

G cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts CNG_channel CNG Channel (Closed) CNG_channel_open CNG Channel (Open) Depolarization Depolarization (Action Potential) CNG_channel_open->Depolarization Odorant This compound Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Cations Cations->CNG_channel_open Influx

Simplified olfactory signal transduction pathway.

References

Comparative study of hexyl crotonate and its structural isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Hexyl Crotonate and Its Structural Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of this compound and its key structural isomers, including hexyl methacrylate and cyclothis compound. For a broader context, the closely related compound hexyl acrylate is also included in this analysis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the synthesis, physicochemical properties, and biological activities of these compounds.

Synthesis and Physicochemical Properties

This compound and its isomers are typically synthesized via Fischer-Speier esterification. This common method involves the reaction of the corresponding carboxylic acid (e.g., crotonic acid, methacrylic acid) with hexanol (or cyclohexanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction mixture is typically heated under reflux with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the formation of the ester.[2] An alternative method is transesterification, where an existing ester's alkoxy group is exchanged with an alcohol.[1]

The structural variations among these esters, such as the position of the double bond and the presence of a methyl group or a cyclic alkyl chain, lead to differences in their physicochemical properties. These differences are summarized in Table 1.

Table 1: Comparative Physicochemical Properties of this compound and Related Esters

PropertyThis compoundHexyl MethacrylateHexyl AcrylateCyclothis compound
Molecular Formula C10H18O2C10H18O2C9H16O2C10H16O2
Molecular Weight ( g/mol ) 170.25170.25156.22168.23
CAS Number 19089-92-0142-09-62499-95-831416-78-1
Appearance Colorless to pale yellow liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid
Boiling Point (°C) 213-215153-185 (at 8 mmHg)202221-223
Density (g/cm³) ~0.88~0.880.8925Not Available
Flash Point (°C) 88.8982.268.383.33
Solubility in Water 52.1 mg/L (estimated)Low57.4 mg/L76.75 mg/L (estimated)
Odor Profile Sweet, fruity, green-Fruity, sweet, ester-likeFruity, sweet, floral, green, woody

Biological Activities and Applications

The primary application for these esters lies within the flavor and fragrance industries, owing to their characteristic fruity and sweet aromas.[1][3] They are also utilized in polymer chemistry.

  • This compound : This compound is valued for its sweet, fruity, and green odor profile and is used as a flavoring agent.[1][4][5] In polymer chemistry, it can act as a latent crosslinker in resin synthesis, which is particularly useful for low-temperature curing of coatings.[1] Some research suggests its involvement in lipid metabolism pathways.[1][6]

  • Hexyl Methacrylate : A key application for hexyl methacrylate is in the synthesis of polymers and copolymers. These polymers are used in a variety of applications, including cosmetics. Acrylates and methacrylates are generally detoxified in the body through conjugation with glutathione.

  • Hexyl Acrylate : Similar to this compound, hexyl acrylate is used in the manufacturing of fragrances and flavoring agents due to its pleasant, fruity, and ester-like scent.[1] It is known to be an irritant to the eyes, skin, and respiratory tract, and prolonged contact may lead to skin sensitization.[6]

  • Cyclothis compound : This isomer possesses a complex odor profile described as fruity, sweet, floral, green, and woody, making it a versatile ingredient in fine fragrances, soaps, and detergents.[7]

Experimental Protocols

General Synthesis of Esters via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound, which can be adapted for its isomers.

Materials:

  • Crotonic acid

  • Hexanol

  • p-Toluenesulfonic acid (PTSA) or concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask, condenser, Dean-Stark trap, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and the solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation to obtain the final product.

Visualizations

The following diagrams illustrate the general experimental workflow for ester synthesis and the structural relationships between the discussed compounds.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Acid Carboxylic Acid (e.g., Crotonic Acid) Reflux Reflux with Dean-Stark Trap Acid->Reflux Alcohol Alcohol (e.g., Hexanol) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Wash Aqueous Wash (Neutralization) Reflux->Wash Reaction Mixture Dry Drying (e.g., MgSO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Ester Final Ester Product Distill->Ester

Caption: General workflow for Fischer-Speier esterification.

G This compound This compound Hexyl Methacrylate Hexyl Methacrylate This compound->Hexyl Methacrylate  Isomer (Same Formula) Hexyl Acrylate Hexyl Acrylate This compound->Hexyl Acrylate  Related Structure (Different Formula) Cyclothis compound Cyclothis compound This compound->Cyclothis compound  Isomer (Same Formula)

Caption: Structural relationships of the compared esters.

References

Safety Operating Guide

Navigating the Safe Disposal of Hexyl Crotonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Hazardous Waste Regulations

The disposal of chemical waste is governed by stringent regulations to protect human health and the environment.[1][2][3][4] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the framework for hazardous waste management from its generation to its final disposal.[2] Similarly, other countries have their own regulatory bodies and standards that must be followed.[1][5] It is the responsibility of the waste generator—the laboratory—to correctly classify, store, and arrange for the disposal of hazardous waste through licensed carriers.[1]

Characterizing Hexyl Crotonate Waste

Before disposal, any chemical waste must be evaluated to determine if it is hazardous.[6] Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4] While specific data for this compound is limited, as an ester, it is a combustible liquid and should be treated with caution. The first step in proper disposal is to determine if the this compound waste meets the criteria for hazardous waste. This often involves reviewing any available safety information and considering the chemical properties of the substance.

To assist in this determination, the following table summarizes the general characteristics of hazardous waste.

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat from manufacturing, and ignitable compressed gases and oxidizers.Alcohols, Acetone, Hexane
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a specified rate.Strong acids (e.g., Hydrochloric Acid), Strong bases (e.g., Sodium Hydroxide)
Reactivity Substances that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source.Peroxide formers, Cyanide or sulfide bearing wastes
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined through a specific laboratory test called the Toxicity Characteristic Leaching Procedure (TCLP).Heavy metals (e.g., Lead, Mercury), Pesticides, Benzene

Given that this compound is a combustible liquid, it may be classified as ignitable hazardous waste. Therefore, it should be handled and disposed of following the regulations for this class of waste.

Step-by-Step Disposal Procedures for this compound

The following workflow provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: Waste Identification & Segregation cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Storage & Accumulation cluster_3 Phase 4: Disposal & Documentation A Identify this compound Waste Stream B Determine if Waste is Hazardous (Consult SDS or EHS) A->B C Segregate from Incompatible Wastes B->C D Select a Chemically Compatible Container C->D E Label Container with 'Hazardous Waste' and Contents D->E F Store in a Designated, Well-Ventilated Area E->F G Keep Container Securely Closed F->G H Arrange for Pickup by a Licensed Hazardous Waste Contractor G->H I Complete Hazardous Waste Manifest H->I J Retain a Copy of the Manifest for Records I->J

This compound Disposal Workflow

Experimental Protocols:

While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedure for handling and disposing of liquid chemical waste should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.

  • Waste Collection: Collect this compound waste in a designated, properly labeled, and chemically compatible container. Do not mix it with other, incompatible waste streams.

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a secondary containment bin in a well-ventilated, designated hazardous waste accumulation area.

  • Disposal Request: Once the container is full or needs to be removed, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management provider.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, accurately and legibly. This document tracks the waste from the point of generation to its final disposal.[4]

Key Considerations for Laboratory Personnel

  • Training: All laboratory personnel who generate hazardous waste must receive proper training on hazardous waste management procedures.[7][8]

  • Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible by ordering only the necessary quantities of chemicals and modifying experiments to use smaller volumes.[6][9]

  • Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills.

Disclaimer: The information provided here is for general guidance only. Always consult your institution's specific waste management policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department for definitive instructions on the disposal of this compound and other chemical wastes.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Hexyl Crotonate

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. This guide offers detailed, procedural instructions to address your operational questions, establishing a foundation of trust and safety in your chemical handling practices.

Essential Safety Information at a Glance

This compound is a combustible liquid and a potential skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless liquid
Odor Fruity, green
Flash Point 89 °C (192 °F) - Closed Cup
Boiling Point 221-223 °C (430-433 °F)
Personal Protective Equipment (PPE) Recommendations
PPE TypeMaterial/SpecificationUse Case
Hand Protection Butyl Rubber GlovesDirect handling, transfers, and experimental procedures. Nitrile gloves offer poor resistance to esters and should be avoided.
Eye Protection Chemical Safety Goggles or a Face ShieldAlways required when handling the liquid to protect against splashes.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.
Protective Clothing Flame-Resistant Laboratory CoatTo be worn over personal clothing to protect against splashes and spills.

Detailed Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step protocol outlines the procedures from preparation to the completion of experimental work.

Pre-Handling Preparation
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for aerosol generation.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The face velocity should be adequate to contain vapors.

  • Gather Materials: Assemble all necessary equipment, including appropriate glassware, spill containment materials (e.g., absorbent pads, vermiculite), and waste containers before handling the chemical.

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

Handling and Experimental Procedures
  • Work Area: All handling of this compound must be performed within a certified chemical fume hood.

  • Avoiding Ignition Sources: As a combustible liquid, this compound should be kept away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2][3]

  • Dispensing: Use a calibrated pipette or a graduated cylinder for transferring the liquid. Avoid pouring directly from large containers to minimize the risk of splashing. For larger transfers, ensure proper bonding and grounding of containers to prevent static discharge.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Do not use an open flame.

  • Spill Management: In the event of a small spill within the fume hood, immediately absorb the liquid with a non-combustible absorbent material such as vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.

Comprehensive Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or polyethylene). Do not mix with incompatible waste streams. Label the container as "Non-Halogenated Organic Waste" and list "this compound" as a component.

  • Solid Waste: All solid materials contaminated with this compound, such as used gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.

Storage and Disposal
  • Temporary Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and high-traffic areas.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, submit a request for chemical waste pickup to your Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Disposal start Receive this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood Function ppe->fume_hood materials Gather All Materials fume_hood->materials handling Handle in Fume Hood materials->handling ignition Avoid Ignition Sources handling->ignition dispense Dispense and Use ignition->dispense spill Spill? dispense->spill cleanup Clean Up Spill with Absorbent Material spill->cleanup Yes complete_exp Experiment Complete spill->complete_exp No cleanup->dispense segregate Segregate Liquid and Solid Waste complete_exp->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End of Process request_pickup->end

Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.